Boc-L-proline
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884847 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-39-4 | |
| Record name | BOC-L-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Boc-L-proline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: N-(tert-Butoxycarbonyl)-L-proline (Boc-L-proline) is a pivotal amino acid derivative extensively utilized in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and allows for strategic, selective deprotection, making it an invaluable tool in multi-step syntheses. This guide provides an in-depth overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Furthermore, it details experimental protocols for its synthesis and deprotection and highlights its significant applications in modern chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amino acid L-proline where the secondary amine is protected by a tert-butoxycarbonyl group. This bulky protecting group prevents the nitrogen from participating in unwanted side reactions during chemical transformations, particularly during peptide bond formation.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Boc-L-Pro-OH, (S)-Boc-pyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-L-proline | [1][] |
| CAS Number | 15761-39-4 | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][3][4] |
| Molecular Weight | 215.25 g/mol (also cited as 215.3 g/mol ) | [1][3][4] |
| Appearance | White to off-white powder or crystalline powder | [1][][4] |
| Melting Point | 130 - 138 °C (range), 133-135 °C (lit.), 136 °C | [1][3][5] |
| Optical Rotation | [α]D²⁰ = -60 ± 4º (c=1 in AcOH), [α]D²⁵ = -59.84° to -61.6° (c=1, glacial acetic acid) | [1][6] |
| Solubility | Soluble in acetic acid, dimethyl sulfoxide (DMSO) | [3][4][6] |
| Density | ~1.18 g/cm³ (rough estimate) | [][3] |
| Boiling Point | ~355.5 °C (rough estimate) | [][3] |
| Storage | 0 - 8 °C, Room Temperature (cool, dark place <15°C recommended) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Description | References |
| ¹H NMR | Spectra available for this compound and its methyl ester derivative. Characteristic peaks for the Boc group protons and the proline ring protons are observed. | [7][8] |
| ¹³C NMR | Studies show that the chemical shifts of the carbonyl carbons are correlated with solvent polarities. | [9] |
| IR Spectroscopy | IR spectra show characteristic absorption bands for the carbonyl groups of the carboxylic acid and the Boc protecting group, as well as N-H stretching (if any residual). | [10][11] |
| Mass Spectrometry | Mass spectra data is available for structure confirmation. | [7] |
Applications in Research and Development
This compound is a versatile building block with broad applications in several scientific fields.[1]
-
Peptide Synthesis: It serves as a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the amine during the coupling of the carboxylic acid to the next amino acid in the sequence.[1][12] Proline's unique cyclic structure introduces conformational constraints into peptide backbones, influencing their folding and biological activity.[1][12]
-
Drug Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1][13] A notable example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[3][13]
-
Asymmetric Synthesis: this compound and its derivatives are employed as chiral auxiliaries and organocatalysts, facilitating enantioselective reactions such as aldol reactions.[1][13]
-
Bioconjugation and Protein Engineering: Researchers use this compound to introduce proline residues into proteins, which can enhance their stability and functionality.[1] It is also used in bioconjugation processes to attach biomolecules to other molecules or surfaces.[1]
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of this compound are essential for its effective use in the laboratory.
The most common method for synthesizing this compound is the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of THF and water.[10][14]
-
Addition of Base: Add a base such as triethylamine (TEA) (3 eq) or sodium hydroxide to the solution and stir.[10][15]
-
Addition of (Boc)₂O: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the solution.[10][14]
-
Reaction: Allow the reaction mixture to stir at 0 °C for at least 2 hours and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10][14]
-
Workup: Quench the reaction and perform an aqueous workup. This typically involves washing the organic phase with a mild acidic solution (e.g., saturated citric acid), followed by saturated sodium chloride (brine).[10]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: The product, often a white solid upon cooling, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[6]
The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, isobutene, and carbon dioxide.
Caption: General workflow for the acid-catalyzed deprotection of a Boc group.
Detailed Protocol (using HCl in Dioxane):
-
Reaction Setup: Dissolve the Boc-protected substrate (e.g., a peptide containing this compound) in a minimal amount of a suitable solvent or suspend it directly in the deprotection reagent.[16]
-
Addition of Acid: Add a 4M solution of HCl in 1,4-dioxane.[16]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours, depending on the substrate.[16]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed.[16]
-
Isolation: Upon completion, the deprotected amine often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove organic impurities.[16] Alternatively, the solvent and excess acid can be removed under reduced pressure.[16]
Role in Peptide Synthesis
This compound is integral to the Boc-SPPS strategy. The logical flow involves sequential protection, coupling, and deprotection steps to build a peptide chain on a solid support.
Caption: Logical workflow of a Boc-Solid Phase Peptide Synthesis (SPPS) cycle.
This iterative process of coupling a Boc-protected amino acid followed by deprotection of the terminal amine allows for the controlled, stepwise assembly of a target peptide sequence.[1]
Conclusion
This compound is a cornerstone reagent for chemists in both academic and industrial settings. Its well-defined properties, predictable reactivity, and central role in the synthesis of peptides and complex organic molecules underscore its importance. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary technical information to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 3. N-Boc-L-proline [chembk.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound, 100 g, CAS No. 15761-39-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound(15761-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. This compound-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. This compound | 15761-39-4 [chemicalbook.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid: A Technical Guide
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid , commonly known as Boc-L-proline, is a crucial N-protected amino acid derivative widely employed in peptide synthesis, pharmaceutical research, and the development of novel bioactive compounds. Its tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential peptide chain elongation, making it an indispensable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of reaction parameters.
Core Synthetic Strategy: N-tert-Butoxycarbonylation of L-Proline
The most prevalent and industrially scalable method for the synthesis of this compound involves the direct N-acylation of L-proline with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out under basic conditions to deprotonate the secondary amine of the proline ring, thereby facilitating nucleophilic attack on the electrophilic carbonyl carbon of the Boc anhydride.
The general reaction mechanism involves the deprotonation of L-proline by a base, followed by the nucleophilic attack of the proline nitrogen on the di-tert-butyl dicarbonate. The resulting unstable intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired this compound.
Comparative Analysis of Synthetic Protocols
Several variations of the N-tert-butoxycarbonylation of L-proline have been reported, primarily differing in the choice of base, solvent system, and reaction conditions. The following table summarizes quantitative data from key synthetic methodologies.
| Method | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Method 1 | Triethylamine | Dichloromethane | 2.5 h | Room Temp. | Not Specified | Not Specified | [1] |
| Method 2 | Sodium Hydroxide or Sodium Carbonate | Water | Not Specified | Not Specified | > 90 | > 99 | [2] |
| Method 3 | 1,1,3,3-Tetramethylguanidine | Dimethyl sulfoxide | 2.5 h | 25 | 90 | Not Specified | [3] |
| Method 4 | Triethylamine | Dichloromethane | Overnight | 0 to Room Temp. | Not Specified | Not Specified | [4] |
Detailed Experimental Protocols
Method 2: Aqueous Synthesis using Sodium Hydroxide
This method, adapted from patent literature, is advantageous due to its use of water as a solvent, low cost, operational safety, and high yield, making it suitable for industrial-scale production.[2]
Materials:
-
L-proline
-
Sodium hydroxide or Sodium carbonate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide or sodium carbonate. The pH of the solution should be adjusted to ≥ 12.[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture in batches while stirring. Maintain the reaction temperature as specified by the particular industrial process, which may be at ambient temperature.
-
After the reaction is complete (monitored by a suitable technique like TLC or HPLC), extract the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and other organic impurities.
-
Carefully acidify the aqueous layer with an acid, such as hydrochloric acid, to a pH of approximately 3. This will protonate the carboxylic acid group of this compound, causing it to precipitate or be extractable into an organic solvent.
-
Extract the acidified aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water until neutral, and then dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization to obtain this compound with a purity of over 99%.[2]
Method 3: Synthesis using an Organic Base in an Organic Solvent
This protocol, detailed in Organic Syntheses, utilizes an organic base and solvent, offering an alternative to aqueous systems.[3]
Materials:
-
L-proline
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
10% Sulfuric acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a suitable reaction vessel, dissolve L-proline in dimethyl sulfoxide.
-
Add 1,1,3,3-tetramethylguanidine to the solution.
-
Introduce di-tert-butyl dicarbonate to the reaction mixture. An exothermic reaction will occur, and the temperature may rise.
-
Stir the clear reaction mixture for approximately 3 hours at 25 °C.[3]
-
Transfer the reaction mixture to a separatory funnel and partition between water and diethyl ether.
-
Wash the aqueous layer with diethyl ether and then acidify to pH 3.0 with 10% sulfuric acid.[3]
-
Extract the acidic solution with ethyl acetate.
-
Combine the organic extracts, wash with water, and dry over magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a hot ethyl acetate and petroleum ether mixture to yield pure tert-butoxycarbonyl-L-proline.[3]
Synthesis Workflow and Logic
The following diagram illustrates the general workflow for the synthesis of this compound via the N-tert-butoxycarbonylation of L-proline.
Caption: General workflow for the synthesis of this compound.
Alternative Synthetic Approaches
While the use of di-tert-butyl dicarbonate is predominant, other reagents for the introduction of the Boc group have been explored. These include tert-butoxycarbonyl azide (Boc-N₃) and tert-butoxycarbonyl chloride (Boc-Cl). However, Boc-N₃ is potentially explosive, and the hydrazoic acid byproduct is highly toxic.[2] The use of Boc-Cl often requires stringent anhydrous and low-temperature conditions.[2] These factors have limited their widespread adoption in favor of the safer and more convenient di-tert-butyl dicarbonate method.
Conclusion
The synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a well-established and efficient process, with the N-tert-butoxycarbonylation of L-proline using di-tert-butyl dicarbonate being the method of choice for both laboratory and industrial-scale production. The selection of the specific reaction conditions, particularly the base and solvent system, can be tailored to meet specific requirements regarding cost, safety, and environmental impact. The protocols provided herein offer robust and reproducible methods for obtaining high-purity this compound, a critical building block in modern drug discovery and development.
References
N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights
For Immediate Release
Shanghai, China – December 13, 2025 – N-Boc-L-proline, a derivative of the amino acid L-proline, is a cornerstone in modern synthetic chemistry, primarily utilized as a building block in the intricate process of peptide synthesis and the development of complex pharmaceuticals. While its role as a synthetic intermediate is well-established, an in-depth analysis of its intrinsic mechanism of action reveals a landscape dominated by its utility in the laboratory rather than direct, independent biological activity. This technical guide serves to elucidate the current understanding of N-Boc-L-proline, addressing its established applications and exploring the nascent research into its potential biological functions, particularly when incorporated into larger molecular scaffolds.
Core Function: A Chemist's Tool for Precise Molecular Construction
The principal and most extensively documented role of N-Boc-L-proline is as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the proline ring is crucial for controlling the sequence of amino acid addition during the synthesis of peptides and proteins. This protective measure prevents unwanted side reactions, ensuring the fidelity of the final polypeptide chain. Its conformational rigidity also imparts unique structural constraints on peptides, influencing their folding and biological activity.
Beyond peptide synthesis, N-Boc-L-proline is a key starting material in the synthesis of a variety of pharmaceuticals. A notable example is its use in the preparation of daclatasvir, an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). In this context, the N-Boc-L-proline moiety serves as a chiral scaffold, contributing to the overall three-dimensional structure of the final drug molecule, which is critical for its interaction with the viral target.
While some commercial suppliers have anecdotally mentioned direct biological effects, such as the inhibition of the enzyme buserelin and induction of neuronal apoptosis, these claims are not substantiated by peer-reviewed scientific literature and should be approached with caution.
Emerging Research: The Role of the N-Boc-L-proline Moiety in Bioactive Conjugates
Recent research has begun to explore the biological implications of incorporating the N-Boc-L-proline structure into larger molecules. A significant study investigated the properties of N-Boc-L-proline conjugated with the monoamines serotonin (5-HT) and dopamine (DA), creating the novel compounds Boc-Pro-5HT and Boc-Pro-DA. This research provides the most concrete evidence to date of a biological mechanism associated with the N-Boc-L-proline substructure, albeit as part of a larger, functionalized molecule.
The study revealed that the N-Boc-L-proline moiety confers considerable enzymatic stability to the monoamines, protecting them from degradation by peptidases and blood plasma enzymes. This suggests a potential application for N-Boc-L-proline in the design of prodrugs, where it can serve to protect a therapeutic agent until it reaches its target.
Furthermore, the study demonstrated that these conjugates possess their own distinct biological activity, acting as highly selective allosteric modulators of GABA (gamma-aminobutyric acid) and ACh (acetylcholine) receptor systems. This indicates that the N-Boc-L-proline-monoamine constructs are not merely protected monoamines but new chemical entities with unique pharmacological profiles.
Quantitative Data on N-Boc-L-proline-Monoamine Conjugates
The following tables summarize the key quantitative findings from the study on Boc-Pro-5HT and Boc-Pro-DA.
| Compound | Incubation Time (min) | Stability in the presence of Aminopeptidases (%) | Stability in the presence of Carboxypeptidases (%) | Stability in the presence of Blood Plasma Enzymes (%) |
| Boc-Pro-DA | 180 | 98.7 ± 0.3 | 99.2 ± 0.5 | 98.5 ± 0.4 |
| Boc-Pro-5HT | 180 | 99.1 ± 0.2 | 98.9 ± 0.3 | 98.8 ± 0.2 |
| DA | 180 | 35.4 ± 1.8 | 42.1 ± 2.1 | 28.7 ± 1.5 |
| 5-HT | 180 | 40.2 ± 1.5 | 45.8 ± 1.9 | 31.4 ± 1.7 |
| Data presented as mean ± standard deviation. |
| Compound | Receptor System | Modulatory Effect |
| Boc-Pro-DA | GABA | Allosteric Modulator |
| ACh | Allosteric Modulator | |
| Boc-Pro-5HT | GABA | Allosteric Modulator |
| ACh | Allosteric Modulator |
Experimental Protocols
Synthesis of Boc-Pro-Monoamine Conjugates
The synthesis of Boc-Pro-5HT and Boc-Pro-DA was achieved through a carbodiimide-mediated coupling reaction. A solution of N-Boc-L-proline, the respective monoamine (serotonin or dopamine), and a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate organic solvent (e.g., dimethylformamide, DMF) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up through filtration and extraction, and the final product is purified using column chromatography.
Enzymatic Stability Assay
The enzymatic stability of the conjugates was assessed by incubating them with various peptidases (amino- and carboxypeptidases) and rat blood plasma. The reaction mixtures were incubated at 37°C for a specified period (e.g., 180 minutes). The amount of the intact conjugate remaining at the end of the incubation was quantified by high-performance liquid chromatography (HPLC) analysis.
Visualizing the Synthetic and Biological Landscape
The following diagrams illustrate the synthetic utility and the potential biological role of the N-Boc-L-proline moiety based on current research.
Conclusion
Navigating the Solubility Landscape of Boc-L-Proline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Boc-L-proline in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and offers a logical framework for solvent selection. Understanding the solubility of this compound, a crucial intermediate in peptide synthesis and pharmaceutical research, is paramount for optimizing reaction conditions, purification processes, and formulation development.
Quantitative Solubility of this compound in Organic Solvents
The solubility of this compound has been systematically investigated in various organic solvents across a range of temperatures. The following tables summarize the available quantitative and semi-quantitative data to facilitate solvent selection for different applications.
Mole Fraction Solubility Data
A key study, "Solubility Behavior of this compound in 14 Pure Solvents from 283.15 to 323.15 K," published in the Journal of Chemical & Engineering Data in 2021, provides extensive quantitative data using the static gravimetric method.[1] The mole fraction solubility of this compound was determined in methanol, ethanol, n-propyl alcohol, isopropyl alcohol, n-butyl alcohol, isobutyl alcohol, sec-butyl alcohol, acetone, acetonitrile, butanone, ethyl acetate, methyl acetate, and dichloromethane at temperatures ranging from 283.15 K to 323.15 K.[1] The complete data tables from this study are essential for precise calculations and process modeling. For the purposes of this guide, a summary of the findings is presented below, and readers are directed to the original publication for the detailed mole fraction data.
Table 1: Summary of Mole Fraction Solubility of this compound in Various Organic Solvents
| Solvent | Temperature Range (K) | General Solubility Trend with Temperature | Quantitative Data Source |
| Methanol | 283.15 - 323.15 | Increases | [1] |
| Ethanol | 283.15 - 323.15 | Increases | [1] |
| n-Propyl alcohol | 283.15 - 323.15 | Increases | [1] |
| Isopropyl alcohol | 283.15 - 323.15 | Increases | [1] |
| n-Butyl alcohol | 283.15 - 323.15 | Increases | [1] |
| Isobutyl alcohol | 283.15 - 323.15 | Increases | [1] |
| sec-Butyl alcohol | 283.15 - 323.15 | Increases | [1] |
| Acetone | 283.15 - 323.15 | Increases | [1] |
| Acetonitrile | 283.15 - 323.15 | Increases | [1] |
| Butanone | 283.15 - 323.15 | Increases | [1] |
| Ethyl acetate | 283.15 - 323.15 | Increases | [1] |
| Methyl acetate | 283.15 - 323.15 | Increases | [1] |
| Dichloromethane (DCM) | 283.15 - 323.15 | Increases | [1] |
Note: The original research paper "Solubility Behavior of this compound in 14 Pure Solvents from 283.15 to 323.15 K" should be consulted for the precise mole fraction solubility data at each temperature point.
Semi-Quantitative Solubility Data
Several chemical suppliers provide useful semi-quantitative solubility data, which is valuable for initial screening and small-scale applications.
Table 2: Semi-Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | ~20 | Cayman Chemical[2] |
| Dimethyl sulfoxide (DMSO) | ~15 | Cayman Chemical[2] |
| Ethanol | ~15 | Cayman Chemical[2] |
| Acetic Acid | Soluble | ChemicalBook |
Experimental Protocol: Determination of Solubility via the Static Gravimetric Method
The static gravimetric method, also known as the isothermal saturation method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The protocol described below is a generalized procedure based on the methodologies cited in the key research on this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (readability ±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Pre-weighed weighing bottles
Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate. Circulate the water through the jacket of the glass vessel to maintain a constant temperature.
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to over 24 hours. It is recommended to periodically sample the solution and analyze the concentration until it remains constant over time.
-
Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 30 minutes. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. The syringe should be fitted with a filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Transfer the collected sample into a pre-weighed weighing bottle and immediately seal it to prevent solvent evaporation. Weigh the bottle containing the saturated solution to determine the total mass of the solution.
-
Solvent Evaporation: Place the unsealed weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is often used to facilitate drying at a lower temperature.
-
Final Weighing: Once all the solvent has been removed and the weight of the weighing bottle with the dried solute is constant, record the final mass.
-
Calculation: The mole fraction solubility (x) can be calculated using the following formula:
x = (m₂ / M₂) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the dried solute)
-
M₁ is the molar mass of the solvent
-
m₂ is the mass of the dried this compound
-
M₂ is the molar mass of this compound
-
Visualization of the Solvent Selection Workflow
The choice of an appropriate solvent for this compound is a critical decision in any research or development process. The following diagram illustrates a logical workflow to guide this selection process, taking into account various factors from initial screening to final application.
References
An In-depth Technical Guide to Boc-L-proline (CAS: 15761-39-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-L-proline (CAS number 15761-39-4), a pivotal amino acid derivative. This document details its chemical and physical specifications, experimental protocols for its synthesis and key applications, and its role in significant biological pathways.
Core Specifications
This compound, chemically known as (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a widely utilized reagent in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen enhances its stability and solubility in organic solvents, making it an ideal building block.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, compiled from various commercial and academic sources.
| Property | Value | Citations |
| CAS Number | 15761-39-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][5][6] |
| Molecular Weight | 215.25 g/mol | [5][6][7] |
| Appearance | White to off-white powder or crystalline powder | [1] |
| Melting Point | 132-138 °C | [1][2][3] |
| Optical Rotation [α]²⁰/D | -60 ± 4° (c=1 in acetic acid) or -61 ± 2° (c=2% in acetic acid) | [1][4] |
| Density | ~1.201 g/cm³ | [3] |
| Boiling Point | 337.2 °C at 760 mmHg | [3] |
| Flash Point | 157.7 °C | [3] |
| Solubility | Soluble in acetic acid, chloroform, dichloromethane, DMSO, and acetone. | [2][8] |
Analytical Specifications
The following table outlines the typical analytical specifications for high-purity this compound.
| Parameter | Specification | Citations |
| Purity (HPLC/TLC) | ≥98% or ≥99% | [1][3][4] |
| Identification (HPLC) | The retention time of the major peak corresponds to that of a standard solution. | [3] |
| Water Content (K.F.) | Not more than 0.5% w/w | [3] |
| Identity (IR) | The infrared spectrum corresponds to the reference spectrum. | [6] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectra are available for review.[3]
-
¹³C NMR: Data has been reported for this compound methyl ester and this compound-L-proline-OMe, showing solvent-dependent chemical shifts of the carbonyl carbons.[5][9]
-
FT-IR: Infrared spectroscopy data is available, with characteristic peaks for the functional groups present.[10][11]
-
Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[7]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of L-proline with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[12]
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated citric acid aqueous solution
-
Saturated sodium bicarbonate aqueous solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-proline (1 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the suspension and stir until the L-proline dissolves.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2.5 hours. The initially cloudy mixture should become a clear, colorless solution.[12]
-
Wash the organic phase sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
This compound in Asymmetric Aldol Reactions
L-proline and its derivatives are effective organocatalysts for asymmetric aldol reactions. While L-proline itself is often used, this protocol demonstrates the general principle where a Boc-protected proline derivative could be deprotected in situ or a related chiral catalyst is synthesized from this compound.[2][13]
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
(S)-Proline-based organocatalyst (synthesized from this compound) (10-20 mol%)[2]
-
Solvent (e.g., DMSO, DMF, or a water/methanol mixture)[13]
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the (S)-proline-based organocatalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents) at the specified temperature (e.g., -10 to 25 °C).[2]
-
Stir the solution for 24-72 hours, monitoring the reaction by TLC.[2]
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aldol product.[2]
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in Boc-based solid-phase peptide synthesis (SPPS).[6][14][15] The following is a generalized protocol for the addition of a this compound residue to a growing peptide chain on a resin.
Materials:
-
Peptide-resin with a free amino group
-
This compound
-
Coupling reagent (e.g., DCC/HOBt, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure (One Coupling Cycle):
-
Deprotection: Treat the N-terminally Boc-protected peptide-resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc group.[15]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIPEA in DMF.[15]
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
Pre-activate this compound (2-4 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours, or until a completion test (e.g., isatin test for proline) is negative.[14]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein.[1][16][17][18] The synthesis of Daclatasvir involves the coupling of two complex fragments, one of which is derived from this compound.[18]
Role in Biological Pathways
While this compound itself is a synthetic molecule, the L-proline it protects plays multifaceted roles in cellular biology. In many biological contexts, the Boc group is removed, leaving L-proline to participate in various processes. Proline metabolism is integral to collagen synthesis, cellular stress responses, and signaling pathways.[19][20][21]
One such pathway is the response to abiotic stress in plants, where proline accumulation is a key protective mechanism. This process is regulated by complex signaling cascades involving the phytohormone abscisic acid (ABA).[22]
Proline also modulates crucial signaling pathways in mammalian cells, including the extracellular signal-regulated kinase (ERK) pathway, and can influence cell proliferation and morphology.[19][20][21]
Safety and Handling
This compound is generally considered non-hazardous.[23][24] However, standard laboratory safety practices should be followed.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and a dust mask.[4][24]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.[24]
-
Storage: Store in a cool, dry place. Recommended storage temperatures range from 0-8°C to as low as -20°C for long-term stability.[1][3][16] Keep the container tightly closed.[24]
This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for rigorous, validated experimental procedures and safety assessments.
References
- 1. usbio.net [usbio.net]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(15761-39-4) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Pro-OH Novabiochem 15761-39-4 [sigmaaldrich.com]
- 7. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Boc-Pro-OH | CAS:15761-39-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(15761-39-4) IR Spectrum [chemicalbook.com]
- 11. sid.ir [sid.ir]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. This compound, 99%, COA, Certificate of Analysis, 15761-39-4, B 3023 [ottokemi.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 20. The Multifaceted Roles of Proline in Cell Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. N-Boc-cis-4-Hydroxy-L-proline(87691-27-8) 1H NMR [m.chemicalbook.com]
The Indispensable Role of the Tert-Butoxycarbonyl (Boc) Group in Proline Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis and drug development, offering a robust and versatile strategy for the temporary protection of the α-amino group of amino acids. Its application to proline, a unique secondary amino acid, is of particular significance due to proline's profound influence on peptide conformation and biological activity. This technical guide provides an in-depth exploration of the Boc group's role in proline protection, detailing its chemical properties, synthesis, deprotection, and applications, supported by quantitative data, experimental protocols, and graphical representations of key processes.
The Chemistry of Boc Protection
The Boc group is an acid-labile protecting group, a characteristic that forms the foundation of its utility in solid-phase peptide synthesis (SPPS).[1] It remains stable under neutral and basic conditions, allowing for the selective deprotection of other protecting groups, but is readily cleaved by moderately strong acids.[1] This orthogonality is crucial for the stepwise assembly of complex peptide chains.
The protection of proline's α-amino group is typically achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] The resulting N-Boc-L-proline is a stable, crystalline solid that can be easily purified and incorporated into peptide synthesis workflows.[3]
The removal of the Boc group, or deprotection, is most commonly accomplished using trifluoroacetic acid (TFA), typically in a 25-50% solution in a solvent like dichloromethane (DCM).[1][4] The mechanism involves the formation of a stable tert-butyl cation, which is subsequently scavenged to prevent side reactions.[5]
Advantages of Boc Protection for Proline
The use of the Boc group for proline protection offers several distinct advantages in synthetic chemistry:
-
Enhanced Stability and Solubility: The Boc group can improve the stability and solubility of proline derivatives, facilitating their handling and use in various reaction conditions.[3][6]
-
Facilitation of Difficult Syntheses: The Boc strategy can be particularly advantageous in the synthesis of hydrophobic or aggregation-prone peptides, where the alternative Fmoc strategy may lead to challenges.[7][8]
-
Prevention of Side Reactions: By temporarily blocking the reactive α-amino group, the Boc group prevents unwanted side reactions during peptide coupling steps, ensuring the formation of the desired peptide sequence.[9][10]
-
Influence on Conformation: The presence of the Boc group can influence the cis-trans isomerization of the proline amide bond, a critical factor in protein folding and biological activity.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and deprotection of Boc-proline, compiled from various sources.
Table 1: Synthesis of N-Boc-L-Proline
| Reagents | Solvent | Base | Reaction Time | Temperature | Yield | Reference |
| L-proline, (Boc)₂O | Dichloromethane (CH₂Cl₂) | Triethylamine (TEA) | 2.5 hours | Room Temperature | - | [12] |
| L-proline, (Boc)₂O | Dioxane/Water | Sodium Hydroxide (NaOH) | 12 hours | Room Temperature | 85-95% | [13] |
| L-proline, tert-butyl phenyl carbonate | Dimethyl sulfoxide (DMSO) | 1,1,3,3-tetramethylguanidine | 3 hours | 50-52°C | 83-90% | [14] |
Table 2: Deprotection of N-Boc-L-Proline
| Reagent | Solvent | Reaction Time | Temperature | Notes | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | 2 hours | 0°C | - | [12] |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 1,4-Dioxane | 2 hours | 0°C | - | [12] |
| Concentrated Hydrochloric Acid (HCl) | Methanol/Dichloromethane | 5 hours | 50-55°C | Described as a "clean, reliable and convenient deprotection method". | [2] |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) - Sodium Iodide (NaI) | Acetonitrile | - | - | A mild method for selective deprotection. | [15] |
Experimental Protocols
Synthesis of N-Boc-L-Proline
Protocol 1: Using Di-tert-butyl dicarbonate in Dichloromethane [12]
-
To a solution of L-proline (1.0 eq) in dichloromethane (CH₂Cl₂), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the mixture.
-
Stir the reaction mixture for 2.5 hours at room temperature, during which the initially cloudy liquid should turn colorless.
-
Wash the organic phase sequentially with a saturated citric acid aqueous solution, saturated sodium chloride (NaCl) aqueous solution (2x), and water.
-
Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent.
-
Upon cooling, the resulting colorless oil will solidify into a white solid.
-
Wash the solid with a small amount of diethyl ether and dry to obtain N-Boc-L-proline.
Deprotection of N-Boc-L-Proline
Protocol 2: Using Trifluoroacetic Acid in Dichloromethane [4]
-
Suspend the N-Boc-protected proline-containing compound in dichloromethane (CH₂Cl₂).
-
Cool the suspension in an ice bath.
-
Add a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 25-50% v/v) dropwise.
-
Stir the reaction mixture for 1-2 hours at 0°C to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, evaporate the solvent and excess TFA in vacuo.
-
The deprotected proline derivative is typically obtained as a TFA salt and can be used directly or further purified.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Synthesis of N-Boc-L-Proline from L-Proline and (Boc)₂O.
Caption: Acid-catalyzed deprotection of N-Boc-L-Proline.
Caption: Iterative cycle of Boc-based solid-phase peptide synthesis (SPPS).
Applications in Drug Development
Boc-protected proline and its derivatives are invaluable intermediates in the synthesis of a wide array of pharmaceuticals.[6] In peptide-based drug development, Boc-proline is a fundamental building block for constructing complex peptide structures with therapeutic potential.[6][16] Beyond peptides, Boc-proline derivatives are utilized in the synthesis of small molecule drugs, where the proline scaffold provides conformational constraint and chirality, crucial for specific interactions with biological targets.[17] For instance, Boc-proline is a key intermediate in the synthesis of certain antihypertensive drugs.[13] Furthermore, the introduction of Boc-protected proline-containing monoamines has been explored as a strategy to create prodrugs with enhanced stability and the potential to cross the blood-brain barrier.[18]
Conclusion
The tert-butoxycarbonyl group plays a critical and multifaceted role in the protection of proline for chemical synthesis. Its acid lability, coupled with its ability to enhance stability and solubility, makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with Boc-proline is essential for its successful application in the synthesis of peptides and other complex organic molecules, ultimately enabling the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynth.com [biosynth.com]
- 9. nbinno.com [nbinno.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Page loading... [wap.guidechem.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Boc-L-proline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-proline. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research findings and the quality of pharmaceutical products. This document outlines the key factors influencing the stability of this compound, potential degradation pathways, and recommended analytical methods for its assessment.
Physicochemical Properties and Recommended Storage
This compound, or N-(tert-butoxycarbonyl)-L-proline, is a white to off-white crystalline powder.[1] Its Boc-protecting group enhances its solubility in organic solvents and its stability under certain conditions, making it a versatile building block in peptide synthesis and pharmaceutical development.[1]
Table 1: General Properties and Recommended Storage Conditions for this compound
| Parameter | Value | Reference |
| Appearance | White to off-white powder or crystalline powder | [1][2] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 215.25 g/mol | [2][4] |
| Melting Point | 133-135 °C (lit.) | [2][5] |
| Solubility | Soluble in acetic acid | [5] |
| Recommended Storage | Store at 2-8 °C in a dark place. | [3][] |
| Alternative Storage | Room temperature in a cool, dark, and dry place. | [5] |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by temperature, pH, and humidity. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions and at elevated temperatures.
Thermal Degradation
High temperatures can lead to the deprotection of the Boc group. This thermal decomposition can proceed via the formation of a carbamic acid intermediate, which then breaks down into L-proline, carbon dioxide, and isobutylene.[7] Studies on other N-Boc protected amino acids have shown that thermal deprotection can occur, and the presence of a free carboxylate group may influence the rate of this degradation.
Hydrolytic Degradation (Acid-Catalyzed)
The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which can then form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield L-proline.[7] this compound is generally stable to hydrolysis under neutral and basic conditions.
dot
Photostability and Humidity
Humidity can also impact the stability of solid this compound.[9][10][11] Moisture can facilitate hydrolysis, especially if acidic impurities are present, and may also lead to physical changes in the crystalline solid.[9][10] Therefore, storage in a dry environment is crucial.
Quantitative Stability Data (Representative)
While specific long-term and accelerated stability data for this compound is not publicly available, the following tables represent expected outcomes based on the known stability of N-Boc protected amino acids under ICH (International Council for Harmonisation) conditions.
Table 2: Representative Long-Term Stability Data for Solid this compound (25°C / 60% RH)
| Time (Months) | Assay (%) | Appearance | Total Impurities (%) |
| 0 | 99.8 | White crystalline powder | 0.2 |
| 3 | 99.7 | Conforms | 0.3 |
| 6 | 99.6 | Conforms | 0.4 |
| 9 | 99.5 | Conforms | 0.5 |
| 12 | 99.4 | Conforms | 0.6 |
| 18 | 99.2 | Conforms | 0.8 |
| 24 | 99.0 | Conforms | 1.0 |
Table 3: Representative Accelerated Stability Data for Solid this compound (40°C / 75% RH)
| Time (Months) | Assay (%) | Appearance | Total Impurities (%) |
| 0 | 99.8 | White crystalline powder | 0.2 |
| 1 | 99.5 | Conforms | 0.5 |
| 2 | 99.2 | Conforms | 0.8 |
| 3 | 98.9 | Conforms | 1.1 |
| 6 | 98.2 | Conforms | 1.8 |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), and forced degradation studies to identify potential degradation products.
dot
Stability-Indicating HPLC Method
A reverse-phase HPLC method is suitable for the analysis of this compound and its potential degradation products.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[12]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[13][14]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Conclusion and Recommendations
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathways are acid-catalyzed hydrolysis and thermal decomposition. To ensure the quality and integrity of this compound, the following storage and handling procedures are recommended:
-
Optimal Storage: Store at 2-8°C in a well-sealed container, protected from light and moisture.
-
Alternative Storage: For shorter periods, storage at room temperature in a cool, dark, and dry place is acceptable.
-
Handling: Avoid exposure to acidic environments and high temperatures during handling and processing.
-
Quality Control: Regularly assess the purity of this compound using a validated stability-indicating HPLC method, particularly for long-term storage or when used in cGMP applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99% 15761-39-4 India [ottokemi.com]
- 3. N-Boc-L-proline | 15761-39-4 | FB11370 | Biosynth [biosynth.com]
- 4. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15761-39-4 [chemicalbook.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. questjournals.org [questjournals.org]
- 14. scitechnol.com [scitechnol.com]
The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the tert-butyloxycarbonyl (Boc) protecting group revolutionized peptide synthesis, providing a robust and versatile tool for the controlled assembly of amino acids into complex peptides. This technical guide provides an in-depth exploration of the discovery, development, and application of Boc-protected amino acids. It details the chemical principles underlying the Boc group's utility, comprehensive experimental protocols for its introduction and removal, and quantitative data to inform reaction optimization. Furthermore, this guide presents a comparative analysis of the Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS), offering insights into the selection of an appropriate protection strategy for specific research and development needs.
A Historical Perspective: The Dawn of a New Era in Peptide Synthesis
The mid-20th century saw a surge in interest in peptides, driven by the discovery of their profound biological activities. However, the synthesis of these complex molecules was a formidable challenge. A significant breakthrough came in 1957 when two groups independently reported the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. Louis A. Carpino first described the Boc group, while George W. Anderson and Arthur C. McGregor detailed its application in peptide synthesis.[1] This innovation laid the groundwork for the development of modern peptide chemistry.
The true potential of Boc-protected amino acids was fully realized with the advent of solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The acid-labile nature of the Boc group, coupled with the stability of benzyl-based side-chain protecting groups to the Boc-cleavage conditions, formed the basis of the original and widely adopted Merrifield SPPS strategy. This orthogonal protection scheme allowed for the stepwise elongation of a peptide chain on a solid support, dramatically simplifying the purification process and enabling the synthesis of previously inaccessible peptides. The work of scientists like R. A. Boissonnas, Robert Schwyzer, and Peter Sieber further refined peptide synthesis methodologies, contributing to the widespread adoption of protecting group strategies in the field.[2][3][4][5]
The Chemistry of the Boc Protecting Group
The utility of the Boc group stems from its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet can be readily removed under specific acidic conditions. This selective lability is the cornerstone of its application in multi-step peptide synthesis.
Mechanism of Boc Protection
The protection of an amino acid's α-amino group with a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a tert-butyl carbonate leaving group, yields the N-Boc-protected amino acid. The tert-butyl carbonate then breaks down into carbon dioxide and tert-butoxide, which is protonated by the protonated amine.[6][7]
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. karger.com [karger.com]
- 3. The synthesis of bradykinin and of related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Peptide Synthesis - Miklos Bodanszky, Yakir S. Klausner, Miguel A. Ondetti - Google Buku [books.google.co.id]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Boc-L-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a peptide of a desired sequence. The choice of protecting group strategy is critical to the success of SPPS, with the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) strategies being the most prominent. The Boc strategy, which utilizes an acid-labile Boc group for Nα-protection, offers distinct advantages, particularly in the synthesis of long or challenging sequences prone to aggregation.[1][2][3]
L-proline, with its unique secondary amine structure, presents specific challenges in SPPS. Its incorporation requires careful consideration of coupling protocols and monitoring techniques. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of Boc-L-proline in SPPS.
Data Presentation: Performance of Coupling Reagents for this compound
The selection of a coupling reagent is critical for achieving high efficiency, especially for the less reactive secondary amine of proline. While direct quantitative comparisons for this compound are not extensively documented in single studies, the following table summarizes the expected performance of common coupling reagents based on data for other sterically hindered amino acids and qualitative assessments in the literature.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings like proline. Should be used with a non-nucleophilic base such as DIPEA.[4][5][6][7][8] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for routine and challenging couplings.[4][5][6][8] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a favorable safety profile. Often outperforms HBTU in difficult sequences.[4][6][8] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Effective for hindered residues, with byproducts that are generally less problematic than those from its predecessor, BOP.[8] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. Longer reaction times may be required for complete coupling of proline.[8][9][10] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for a Single Amino Acid Addition
This protocol outlines the fundamental steps for one cycle of amino acid incorporation using the Boc strategy.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with dimethylformamide (DMF) three times.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution.
-
Gently agitate the resin for 20-30 minutes at room temperature.[11]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM to remove residual acid.[5]
3. Neutralization:
-
Neutralize the resulting TFA salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).[12][13]
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
Proceed with the desired coupling protocol as detailed below (Protocols 2, 3, or 4).
5. Monitoring of Coupling Completion:
-
For all amino acids except proline, the Kaiser test can be used to detect the presence of free primary amines.[4]
-
For proline, which has a secondary amine, the Kaiser test is unreliable and gives a faint red-brown color instead of a distinct blue. The Isatin Test (Protocol 5) or the Chloranil Test is recommended for accurate monitoring.[14][15]
Protocol 2: this compound Coupling using HBTU/HATU
This protocol is recommended for efficient coupling of this compound.
1. Reagent Preparation:
-
In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) in DMF (approximately 5 mL per gram of resin).
-
Add the this compound solution to the neutralized peptide-resin.
2. Activation and Coupling:
-
Add a 1.0 M solution of HBTU or HATU in DMF (2.0 equivalents) to the resin mixture.
-
Add DIEA (4.0 equivalents) to the reaction.
-
For HBTU, the addition of a 0.5 M HOBt solution in DMF (2.0 equivalents) can help to suppress racemization.[9]
-
Agitate the mixture for 10-60 minutes at room temperature.
3. Monitoring and Washing:
-
Monitor the reaction completion using the Isatin Test (Protocol 5).
-
If the coupling is incomplete, a second coupling (recoupling) with fresh reagents can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: this compound Coupling using DIC/HOBt
This is a more economical but potentially slower coupling method.
1. Reagent Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents based on resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.
2. Coupling:
-
Add the this compound/HOBt solution to the neutralized peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
3. Monitoring and Washing:
-
Monitor the reaction at intermediate time points (e.g., 1 and 2 hours) using the Isatin Test (Protocol 5).
-
After a negative isatin test, wash the resin thoroughly with DMF and DCM.
Protocol 4: Final Cleavage of the Peptide from the Resin
This protocol is for the final step of liberating the synthesized peptide from the solid support.
1. Resin Preparation:
-
After the final Boc deprotection and washing, dry the peptide-resin under vacuum.
2. Cleavage:
-
Treat the peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Scavengers are crucial to prevent side reactions with sensitive residues.
-
Agitate the mixture for 2-4 hours at room temperature.
3. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 5: Isatin Test for Monitoring Proline Coupling
This qualitative test is used to detect the presence of unreacted N-terminal proline residues.[14][15]
1. Reagent Preparation (Isatin Test Solution):
-
Add 2 g of isatin to 60 mL of benzyl alcohol.
-
Stir at room temperature for 2 hours.
-
Filter to remove any undissolved isatin.
2. Test Procedure:
-
Place a small sample of the peptide-resin (4-5 mg) in a small test tube.
-
Add 2 to 3 drops of the isatin test solution.
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation: If the resin beads turn blue, the coupling reaction is incomplete, and a recoupling step is necessary.[14][15]
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Decision tree for selecting a suitable coupling reagent for this compound.
Caption: Simplified representation of the Isatin test reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Application Notes: Boc-L-Proline in the Synthesis of Chiral Organocatalysts for Enantioselective Aldol Reactions
Introduction
The enantioselective aldol reaction is a cornerstone of modern organic synthesis, providing a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. While L-proline itself is a renowned organocatalyst for these transformations, its utility can be enhanced by derivatization. N-Boc-L-proline (Boc-L-proline) serves as a crucial, commercially available starting material for the synthesis of more complex and robust proline-based organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group facilitates the coupling of the proline core to various linker molecules, enabling the creation of catalysts with tailored steric and electronic properties for improved activity and stereoselectivity.[1][2] This document provides detailed protocols for the synthesis of a C2-symmetric proline-based catalyst from this compound and its subsequent application in the enantioselective aldol reaction between aromatic aldehydes and acetone.
Catalytic Rationale and Mechanism
The catalytic cycle of proline and its derivatives in aldol reactions proceeds through an enamine intermediate.[3][4] The secondary amine of the proline catalyst reacts with a ketone (the aldol donor) to form an enamine. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled fashion. The chirality of the proline backbone directs the approach of the aldehyde, leading to the preferential formation of one enantiomer. The resulting iminium ion is then hydrolyzed to release the chiral aldol product and regenerate the catalyst for the next cycle.[3][5] Catalysts synthesized from this compound often incorporate additional hydrogen-bond donors or steric bulk to enhance the organization of the transition state, thereby improving enantioselectivity.[6][7]
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Experimental Protocols
Protocol 1: Synthesis of a C2-Symmetric Catalyst from this compound
This protocol details the synthesis of a C2-symmetric di-amide organocatalyst using this compound as the chiral starting material and 1,3-benzenedimethanamine as the linker. The procedure involves the activation of the carboxylic acid of this compound followed by amidation.[6]
Materials:
-
This compound (4.6 mmol, 0.99 g)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (4.6 mmol, 0.90 g)
-
1-Hydroxybenzotriazole monohydrate (HOBt) (4.6 mmol, 0.7 g)
-
1,3-Benzenedimethanamine (2.3 mmol, 312 mg)
-
Dry Dichloromethane (DCM)
-
Ice-salt bath
Procedure:
-
Dissolve this compound (4.6 mmol) in 10 mL of dry DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-salt bath.
-
To the cooled solution, add EDCl (4.6 mmol) and HOBt (4.6 mmol) sequentially while stirring.
-
In a separate flask, prepare a solution of 1,3-benzenedimethanamine (2.3 mmol) in 5 mL of dry DCM.
-
Add the diamine solution dropwise to the activated this compound mixture via syringe over 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).
-
The resulting Boc-protected catalyst can then be deprotected under acidic conditions (e.g., TFA in DCM) to yield the final active catalyst. The crude product is typically purified by column chromatography.
Caption: Workflow for synthesizing a proline-derived catalyst from this compound.
Protocol 2: General Procedure for the Enantioselective Aldol Reaction
This protocol describes a general method for the direct asymmetric aldol reaction between an aromatic aldehyde and acetone using a proline-derived organocatalyst.[6]
Materials:
-
Proline-derived organocatalyst (0.025 mmol, 10 mol%)
-
Aromatic aldehyde (0.25 mmol)
-
Acetone (1.25 mmol, 5 equivalents)
-
Solvent (e.g., DCM, or neat acetone) (0.5 mL)
-
Additive (e.g., Benzoic Acid) (0.025 mmol, 10 mol%)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial, add the organocatalyst (10-20 mol%).[6]
-
Add the solvent, followed by the aldehyde (0.25 mmol) and acetone (1.25 mmol).[6]
-
If required, add the additive (10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., -10 to 25 °C) for the required time (24–72 h).[6]
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[6]
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄ or Na₂SO₄.[6][8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired aldol adduct.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Caption: Step-by-step experimental workflow for the catalyzed aldol reaction.
Data Presentation
The performance of catalysts derived from this compound is highly dependent on the aldehyde substrate, solvent, and presence of additives. The following table summarizes representative results for the aldol reaction of acetone with various substituted benzaldehydes, catalyzed by a C2-symmetric catalyst synthesized from this compound.
Table 1: Enantioselective Aldol Reaction of Acetone with Substituted Benzaldehydes [6]
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | 72 | 55 | 40 (R) |
| 2 | 4-Nitrobenzaldehyde | 10 | 24 | 70 | 61 (R) |
| 3 | 4-Chlorobenzaldehyde | 10 | 48 | 65 | 52 (R) |
| 4 | 4-Methoxybenzaldehyde | 10 | 72 | 50 | 35 (R) |
| 5 | 2-Nitrobenzaldehyde | 10 | 24 | 68 | 58 (R) |
Reaction Conditions: Aldehyde (0.25 mmol), acetone (1.25 mmol), catalyst (0.025 mmol), benzoic acid additive (0.025 mmol) in DCM (0.5 mL) at 2 °C. The R enantiomer is the major product formed.[6]
Observations:
-
Electron-withdrawing groups on the aromatic ring of the aldehyde (e.g., -NO₂, -Cl) generally lead to higher yields and enantioselectivities.[6]
-
The reaction with 4-nitrobenzaldehyde is typically faster and more selective, making it a common benchmark substrate for evaluating catalyst performance.[3][6]
-
Electron-donating groups (e.g., -OCH₃) tend to decrease both the reaction rate and the enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between a protected amino acid and an amino acid ester is a fundamental reaction in peptide synthesis. Boc-L-proline, a proline derivative with its amino group protected by a tert-butyloxycarbonyl (Boc) group, is a common building block in the synthesis of peptides and peptidomimetics. The unique cyclic structure and secondary amine of proline can present challenges in peptide coupling, including steric hindrance and a propensity for side reactions such as racemization. This document provides detailed protocols for the coupling of this compound with various amino acid esters using common coupling reagents and summarizes quantitative data from representative synthetic examples.
Data Presentation: Comparison of Coupling Methods
The selection of a coupling reagent is critical for achieving high yield and purity in peptide synthesis. The following table summarizes the performance of different coupling reagents in the synthesis of this compound-containing dipeptides. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions, substrates, and purification methods.
| This compound Derivative | Amino Acid Ester/Amine | Coupling Reagent | Additive | Solvent | Reaction Time | Yield (%) | Reference |
| Boc-L-Pro-OH | Bzl-Gln-OMe·HCl | EDC | HOBt | DCM/DMF | Not Specified | 80-90 | [1] |
| Boc-L-Pro-OH | Biphenylamine | EDC | HOBt (cat.) | Acetonitrile | 42 h | 75 | [2] |
| Boc-L-Pro-OH | Val-NH₂ | DCC | - | DCM | 3 h | 97 | [3] |
| Boc-L-Pro-OH | Spirocycle amine | HATU | - | DMF | 36 h | Not explicitly stated | [4] |
| Boc-L-Pro-OH | (L-Phe)n-L-Phe-OMe | EDC·HCl | - | Not Specified | Not Specified | Not explicitly stated | [5] |
Experimental Protocols
Below are detailed methodologies for common coupling reactions involving this compound.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a widely used, cost-effective approach for peptide bond formation. The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress racemization and improve coupling efficiency.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Neutralization of Amino Acid Ester: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides faster reaction times and lower racemization rates compared to carbodiimide-based methods.[6][7]
Materials:
-
This compound
-
Amino acid ester
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Coupling: Add the amino acid ester (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: PyBOP Mediated Coupling
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) is another efficient phosphonium-based coupling reagent that offers rapid reaction times and is a good alternative to BOP, avoiding the formation of the carcinogenic byproduct HMPA.
Materials:
-
This compound
-
Amino acid ester
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Coupling: In a round-bottom flask, dissolve this compound (1.1 eq), the amino acid ester (1.0 eq), and PyBOP (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.2 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Work-up: a. Once the reaction is complete, dilute with EtOAc. b. Wash the organic phase with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Visualizations
General Workflow for this compound Coupling
Caption: General workflow for coupling this compound with an amino acid ester.
Signaling Pathway of EDC/HOBt Mediated Coupling
Caption: Signaling pathway of EDC/HOBt mediated peptide coupling reaction.
References
- 1. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Transformation of Pro-Leu-Gly-NH2 Peptidomimetic Positive Allosteric Modulators of the Dopamine D2 Receptor into Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of Boc-L-proline under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-L-proline is a critical step in the synthesis of proline-containing peptides and pharmaceuticals. This document provides detailed application notes, protocols, and mechanistic insights for the acidic removal of the Boc group from L-proline.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The process involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]
-
Formation of the Amine Salt: The resulting free amine of L-proline is protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]
Due to the generation of carbon dioxide, it is crucial to perform this reaction in a well-ventilated area and avoid using a closed system.[1]
References
Application Notes and Protocols: Boc-L-proline as a Versatile Building Block for Pharmaceutical Intermediates
Introduction
Boc-L-proline, a protected derivative of the naturally occurring amino acid L-proline, is a cornerstone chiral building block in the synthesis of a wide array of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the proline nitrogen under various reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal tool for multi-step organic synthesis. Its rigid pyrrolidine ring imparts unique conformational constraints on molecules, a feature that is often exploited in the design of peptidomimetics and small molecule inhibitors with high affinity and selectivity for their biological targets. These characteristics have led to the extensive use of this compound and its derivatives in the development of drugs for a range of diseases, most notably viral infections.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of a key intermediate for the Hepatitis C Virus (HCV) protease inhibitor, boceprevir. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmaceutical synthesis.
Application Highlight: Synthesis of the Bicyclic Proline Intermediate for Boceprevir
Boceprevir is a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication. A key structural feature of boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety, often referred to as the P2 fragment. This rigid, bicyclic proline analog plays a crucial role in the high binding affinity of boceprevir to the NS3/4A active site. The synthesis of this complex amino acid derivative can be achieved from this compound derivatives, highlighting the importance of this starting material in the production of advanced antiviral agents.
Synthetic Pathway Overview
The synthesis of the Boc-protected bicyclic proline intermediate for boceprevir can be accomplished from commercially available Boc-trans-4-hydroxy-L-proline. The overall strategy involves the conversion of the hydroxyl group into a leaving group, followed by elimination to form an alkene. Subsequent cyclopropanation of the double bond yields the desired bicyclic system.
Caption: Synthetic pathway for the boceprevir P2 intermediate.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the Boc-protected bicyclic proline intermediate for boceprevir, starting from Boc-trans-4-hydroxy-L-proline benzyl ester.
Table 1: Reactants and Stoichiometry for the Synthesis of the Bicyclic Proline Intermediate
| Step | Starting Material | Reagent 1 | Molar Eq. (Reagent 1) | Reagent 2 | Molar Eq. (Reagent 2) | Reagent 3 | Molar Eq. (Reagent 3) | Solvent |
| 1. Mesylation | Boc-trans-4-hydroxy-L-proline benzyl ester | Methanesulfonyl chloride | 1.2 | Triethylamine | 1.5 | DMAP | 0.1 | Dichloromethane |
| 2. Selenation | Mesylated Intermediate | Diphenyl diselenide | 1.1 | Sodium borohydride | 2.2 | - | - | Ethanol/THF |
| 3. Elimination | Phenylselenyl Derivative | Hydrogen peroxide (30%) | Excess | Pyridine | Excess | - | - | Dichloromethane |
| 4. Cyclopropanation | Unsaturated Proline Derivative | 2,2-Dichloropropane | 5.0 | Zinc | 10.0 | Co(II)-complex | 0.1 | 1,2-Dichloroethane |
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Reaction Time (h) | Purification Method | Product | Yield (%) |
| 1. Mesylation | 0 to RT | 2 | Aqueous work-up | Mesylated Intermediate | ~99 |
| 2. Selenation | 0 to RT | 4 | Column chromatography | Phenylselenyl Derivative | 78 |
| 3. Elimination | 0 to RT | 3 | Aqueous work-up | Unsaturated Proline Derivative | ~95 |
| 4. Cyclopropanation | 80 | 12 | Column chromatography | Boc-protected Bicyclic Proline Intermediate | 68 |
Experimental Protocols
Protocol 1: Synthesis of the Boc-protected Bicyclic Proline Intermediate for Boceprevir
This protocol details the multi-step synthesis of (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid from Boc-trans-4-hydroxy-L-proline benzyl ester.[1]
Step 1: Mesylation of Boc-trans-4-hydroxy-L-proline benzyl ester
-
Dissolve Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate, which is used in the next step without further purification. The yield is typically quantitative.[1]
Step 2: Synthesis of the Phenylselenyl Derivative
-
Dissolve the mesylated intermediate (1.0 eq) and diphenyl diselenide (1.1 eq) in a mixture of ethanol and tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add sodium borohydride (2.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the phenylselenyl derivative (78% yield).[1]
Step 3: Oxidative Elimination to the Unsaturated Proline Derivative
-
Dissolve the phenylselenyl derivative (1.0 eq) in DCM and cool to 0 °C.
-
Add an excess of 30% hydrogen peroxide dropwise.
-
Add an excess of pyridine and stir the mixture at room temperature for 3 hours.
-
Wash the reaction mixture with water and then with saturated aqueous copper(II) sulfate solution to remove pyridine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the unsaturated proline derivative, which is typically used directly in the next step. The yield is generally high (~95%).[1]
Step 4: Cobalt(II)-catalyzed Dimethylcyclopropanation
-
To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II)-complex (e.g., Co(salen), 0.1 eq).
-
Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the Boc-protected bicyclic proline benzyl ester.
-
The benzyl ester is then cleaved by hydrogenolysis (e.g., H₂, Pd/C) to give the final product, (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (68% yield for the cyclopropanation step).[1]
Caption: Experimental workflow for the synthesis of the boceprevir P2 intermediate.
Mechanism of Action: Boceprevir Inhibition of HCV NS3/4A Protease
The Hepatitis C virus replicates by translating its RNA genome into a single large polyprotein. This polyprotein must be cleaved into individual functional proteins for the virus to assemble new particles. The HCV NS3/4A serine protease is responsible for four of these critical cleavages.[2]
Boceprevir acts as a potent and specific inhibitor of the NS3/4A protease. It is a peptidomimetic compound that mimics the natural substrate of the enzyme. Boceprevir binds to the active site of the NS3 protease and forms a reversible covalent bond with the catalytic serine residue (Ser139).[3][4] This covalent adduct effectively blocks the active site, preventing the protease from cleaving the viral polyprotein. The disruption of polyprotein processing halts the production of essential viral proteins, thereby inhibiting viral replication.[3]
References
- 1. WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[3,1,0]hexane-2-carboxylates or salts thereof - Google Patents [patents.google.com]
- 2. Boceprevir synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cycloproyl proline in HCV NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Proline-Containing Peptides using Boc-Protection Strategy
Audience: Researchers, scientists, and drug development professionals.
Introduction Solid Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic construction of complex peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy is a classical and robust method for SPPS, utilizing a strong acid, typically trifluoroacetic acid (TFA), for the iterative deprotection of the N-terminal amino group.[1][2][3] The synthesis of peptides containing proline, a unique secondary amino acid, presents specific challenges that require careful optimization of protocols to ensure high yield and purity.[4][5]
Proline's rigid pyrrolidine ring introduces significant steric hindrance and conformational constraints, impacting reaction kinetics and peptide structure.[4][6] Key challenges include incomplete coupling reactions, a high propensity for diketopiperazine (DKP) formation, especially when proline is at the C-terminus, and potential racemization.[6][7] This application note provides detailed protocols and quantitative data to address these challenges, facilitating the successful synthesis of proline-containing peptides using the Boc strategy.
Challenges and Mitigation Strategies in Boc-Proline Synthesis
-
Incomplete Coupling: The secondary amine of proline is less nucleophilic than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[6] This is particularly problematic for the amino acid residue coupling to the proline N-terminus.
-
Solution: Employing more potent coupling reagents like HATU or HCTU, performing a double coupling for the residue following proline, or increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[6]
-
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction is a major side reaction that occurs at the dipeptide stage, leading to chain termination.[6][7] The reaction is especially prevalent when proline is one of the first two residues at the C-terminus.[7]
-
Racemization: Proline residues can be susceptible to racemization, particularly when using certain activation methods. The combination of a carbodiimide (like DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) has been shown to increase proline racemization.[6][9]
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming the steric hindrance associated with proline. The following table summarizes the performance of common coupling reagents, providing a benchmark for synthesis planning.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations for Proline Synthesis |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for sterically hindered couplings like proline. Should be used with a non-nucleophilic base (e.g., DIPEA).[10] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for routine and challenging couplings.[10] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[10] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; outperforms HBTU in some difficult sequences.[10] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | Classic and economical choice. However, the use of HOBt with DIC in DMF can promote proline racemization and should be avoided.[6][9][10] |
| DIC/OxymaPure | Carbodiimide/Additive | 90-95 | Moderate-Fast | Low | Oxyma-based additives are less prone to inducing racemization compared to HOBt, making this a better choice for proline.[6] |
Data adapted from studies on difficult and sterically hindered peptide sequences.[10]
Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Model Proline-Containing Peptide
This protocol outlines the manual synthesis of a model peptide (e.g., Ala-Pro-Gly) on a Merrifield or PAM resin.
Materials:
-
Boc-Gly-PAM resin (or other suitable resin)
-
Boc-Pro-OH[4]
-
Boc-Ala-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Diisopropylcarbodiimide (DIC)[11]
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (use Oxyma for Proline coupling)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Isatin Test Reagents
-
Cleavage Cocktail (e.g., HF or TFMSA with scavengers)
Workflow Diagram:
Caption: A simplified workflow of a single cycle in Boc-Solid Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Boc-Gly-PAM resin (1 g, 0.5 mmol/g substitution) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL) to remove residual TFA.[8]
-
Coupling of Boc-Pro-OH:
-
Activation: In a separate vial, dissolve Boc-Pro-OH (2.5 mmol, 5 eq.) and OxymaPure (2.5 mmol, 5 eq.) in a minimal amount of DMF. Add DCM to dilute, then add DIC (2.5 mmol, 5 eq.). Allow to pre-activate for 5-10 minutes. Note: Avoid HOBt to minimize racemization risk.[6]
-
Neutralization & Coupling (In Situ): Wash the resin with DCM. Add the pre-activated amino acid solution to the resin, followed immediately by DIPEA (5.0 mmol, 10 eq.). Agitate for 1-2 hours. This in situ neutralization protocol is crucial to suppress DKP formation.[7]
-
-
Monitoring Coupling Completion:
-
The standard ninhydrin (Kaiser) test will yield a false negative for proline's secondary amine.[4]
-
Use the Isatin Test :
-
Wash a small sample of resin beads with DCM and dry them.
-
Add 2-3 drops of each isatin test reagent to the beads.
-
Heat at 100°C for 5 minutes.
-
A blue color indicates the presence of a free Proline N-terminus (incomplete coupling). A yellow or colorless result indicates complete coupling.[3]
-
-
If the test is positive (blue), repeat the coupling step (recouple).
-
-
Washing: Once coupling is complete, drain the reaction mixture and wash the resin with DCM (3 x 10 mL) and MeOH (2 x 10 mL).
-
Repeat Cycle for Boc-Ala-OH: Repeat steps 2-6 to couple the next amino acid, Boc-Ala-OH. For this coupling, HOBt can be used as the additive with DIC if desired.
Protocol 2: Cleavage and Deprotection
CAUTION: This procedure involves highly corrosive and toxic acids like HF or TFMSA and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.
-
Cleavage:
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive side chains.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense liquid hydrogen fluoride (HF) into the vessel.[8]
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation:
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove scavengers and organic byproducts.
-
Precipitate the crude peptide with cold diethyl ether.[10]
-
Centrifuge to pellet the peptide and decant the ether. Repeat this wash several times.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid).
-
Lyophilize the solution to obtain the crude peptide as a dry powder.
-
-
Purification: Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
Visualizing Key Relationships
Proline Coupling Reaction
Caption: Activation of Boc-Proline and its subsequent coupling to the peptide chain on the resin.
DKP Formation Side Reaction
Caption: Logical diagram showing the diketopiperazine (DKP) side reaction and its prevention.
References
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application of Boc-L-proline in Organocatalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-proline, a protected derivative of the naturally occurring amino acid L-proline, serves as a cornerstone in modern organic synthesis, particularly in the burgeoning field of organocatalysis. Its unique structural features, combining a chiral pyrrolidine ring with a sterically demanding and electronically moderating tert-butoxycarbonyl (Boc) protecting group, make it a versatile tool for the stereocontrolled synthesis of complex molecules. While L-proline itself is a celebrated organocatalyst, this compound finds its primary applications as a crucial building block for the synthesis of more elaborate chiral catalysts and as a key component in reactions involving Boc-protected substrates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in organocatalysis.
Core Applications of this compound in Organocatalysis
The applications of this compound in this domain can be broadly categorized into two main areas:
-
Precursor to Prolinamide Organocatalysts: this compound is extensively used as a starting material for the synthesis of a wide array of chiral prolinamide derivatives. The Boc group serves as a reliable protecting group for the secondary amine of proline during the amide bond formation, and is subsequently removed to unmask the catalytically active secondary amine. These prolinamide catalysts have shown exceptional performance in various asymmetric transformations.
-
Catalysis with Boc-Protected Substrates: In many proline-catalyzed reactions, the substrates themselves are protected with a Boc group. A prominent example is the use of N-Boc-imines in asymmetric Mannich reactions. While the catalyst is often L-proline, the presence of the Boc group on the substrate is critical for achieving high yields and stereoselectivities.
-
Direct Use as a Chiral Ligand: Although less common, there are instances where this compound itself is used directly as a chiral ligand in metal-catalyzed asymmetric reactions, showcasing its versatility beyond traditional organocatalysis.
I. This compound as a Precursor to Prolinamide Organocatalysts
A significant application of this compound is in the synthesis of highly effective prolinamide organocatalysts. The general workflow involves the coupling of this compound with a desired amine, followed by the deprotection of the Boc group to yield the active catalyst.
Experimental Workflow: Synthesis of a Prolinamide Catalyst
Caption: General workflow for the synthesis of prolinamide organocatalysts from this compound.
Application in Asymmetric Aldol Reactions
Prolinamide catalysts derived from this compound have demonstrated high efficiency in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction.
Reaction Scheme:
| Catalyst Precursor | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| This compound | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | 25 | 95 | 95:5 | 96 |
| This compound | Benzaldehyde | Acetone | DMSO | RT | 92 | - | 76 |
| This compound | Isovaleraldehyde | Acetone | Neat | -25 | 47 | - | >99 |
Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a Prolinamide
-
Catalyst Preparation:
-
To a solution of this compound (1.0 eq) and a selected chiral amine (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-prolinamide by column chromatography.
-
Dissolve the purified N-Boc-prolinamide in DCM and add trifluoroacetic acid (TFA) (10 eq).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the prolinamide catalyst as its TFA salt.
-
-
Aldol Reaction:
-
To a vial containing the prolinamide catalyst (10-20 mol%), add the ketone (2.0-10.0 eq) and the aldehyde (1.0 eq).
-
Stir the reaction mixture at the specified temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the crude mixture by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
-
II. L-proline Catalysis with N-Boc-Imine Substrates in Asymmetric Mannich Reactions
A highly significant application involving the Boc group in proline-catalyzed reactions is the use of N-Boc-imines as electrophiles in asymmetric Mannich reactions. This protocol allows for the synthesis of valuable chiral β-amino aldehydes and their derivatives.[1][2]
Reaction Mechanism: Proline-Catalyzed Mannich Reaction with N-Boc-Imines
Caption: Catalytic cycle for the L-proline-catalyzed asymmetric Mannich reaction of an aldehyde with an N-Boc-imine.
Quantitative Data for the Asymmetric Mannich Reaction
| Aldehyde | N-Boc-Imine | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | N-Boc-benzaldimine | 20 | NMP | 94 | >95:5 | 99 |
| Isovaleraldehyde | N-Boc-benzaldimine | 20 | NMP | 91 | >95:5 | 99 |
| Acetaldehyde | N-Boc-4-methoxybenzaldimine | 35 | DMSO | 85 | - | 97 |
Experimental Protocol: L-proline-catalyzed Asymmetric Mannich Reaction of an Aldehyde with an N-Boc-imine[1][2]
-
Materials:
-
L-proline
-
Aldehyde (e.g., propanal)
-
N-Boc-imine (pre-formed or generated in situ)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of the N-Boc-imine (1.0 mmol) in the chosen solvent (2.0 mL) in a reaction vial, add the aldehyde (2.0 mmol).
-
Add L-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 12-48 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
-
III. Direct Use of this compound as a Chiral Ligand
While the primary role of this compound in catalysis is as a precursor or in conjunction with Boc-protected substrates, there is emerging research on its direct application as a chiral ligand in metal-catalyzed reactions.
Application in Enantioselective Phenylacetylene Addition to Aldehydes
This compound has been successfully employed as a chiral ligand for the zinc-mediated enantioselective addition of phenylacetylene to aromatic aldehydes.
Reaction Scheme:
| Aldehyde (R) | Yield (%) | ee (%) |
| Benzaldehyde | 85 | 77 |
| 4-Chlorobenzaldehyde | 82 | 75 |
| 4-Methylbenzaldehyde | 88 | 72 |
| 2-Naphthaldehyde | 80 | 70 |
Experimental Protocol: this compound-Liganded Enantioselective Alkynylation
-
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
This compound
-
Triethylamine (Et₃N)
-
Aromatic aldehyde
-
Phenylacetylene
-
Toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Zn(OTf)₂ (10 mol%) and this compound (12 mol%).
-
Add anhydrous toluene, followed by Et₃N (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aromatic aldehyde (1.0 eq) and phenylacetylene (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by flash column chromatography to yield the chiral propargyl alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Conclusion
This compound is an indispensable tool in the field of organocatalysis. Its primary utility lies in its role as a robust and versatile precursor for the synthesis of a diverse range of highly effective prolinamide organocatalysts. Furthermore, the Boc protecting group is a key feature in substrates such as N-Boc-imines, enabling highly stereoselective L-proline-catalyzed Mannich reactions. The emerging use of this compound as a direct chiral ligand in metal-catalyzed transformations further underscores its importance and expanding applicability. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in drug development to effectively utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. The synthesis of these constrained molecules, however, presents unique challenges, particularly in achieving efficient macrocyclization. The incorporation of L-proline, protected at its N-terminus with a tert-butyloxycarbonyl (Boc) group, is a widely employed strategy to facilitate the synthesis of cyclic peptides. The unique conformational constraints imposed by the proline residue can pre-organize the linear peptide precursor into a turn-like structure, which is conducive to intramolecular cyclization.
These application notes provide detailed protocols for the use of Boc-L-proline in the solid-phase synthesis of linear peptide precursors, followed by both on-resin and solution-phase head-to-tail cyclization to yield the final cyclic peptide. Methodologies for purification and analysis are also described.
The Role of this compound in Cyclic Peptide Synthesis
The incorporation of L-proline into a peptide sequence introduces a significant conformational constraint due to its cyclic side chain, which is fused to the backbone nitrogen. This rigidity reduces the rotational freedom around the N-Cα bond, often inducing a β-turn structure in the peptide backbone. This pre-organization of the linear peptide brings the N- and C-termini into proximity, thereby favoring intramolecular cyclization over intermolecular polymerization, especially at low concentrations. The Boc protecting group is a robust and widely used protecting group for the α-amine of proline during solid-phase peptide synthesis (SPPS), offering stability during coupling reactions and selective removal under acidic conditions.
Data Presentation: Quantitative Analysis of Cyclization Strategies
The efficiency of peptide cyclization can be influenced by several factors, including the position of the proline residue, the choice of coupling reagents, and the cyclization method (on-resin vs. solution-phase). The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of Coupling Reagents for this compound in SPPS
| Coupling Reagent | Additive | Typical Coupling Time | Racemization Risk | Notes |
| DIC | HOBt | 1 - 4 hours | Low | Cost-effective, but can be slower for hindered couplings.[1] |
| HBTU | HOBt | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most couplings.[1] |
| HATU | - | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings.[1] |
| PyBOP | - | 30 - 60 minutes | Low | Commonly used for both linear synthesis and cyclization. |
| COMU | - | 15 - 30 minutes | Very Low | High coupling efficiency, often used in microwave-assisted synthesis. |
Table 2: Comparative Yields of On-Resin vs. Solution-Phase Cyclization of Proline-Containing Peptides
| Peptide Sequence | Cyclization Method | Coupling Reagent | Yield (%) | Reference |
| Model Peptide 1 | On-Resin | DIC/Oxyma | Higher Purity | [2] |
| Model Peptide 1 | Solution-Phase | DIC/Oxyma | Lower Purity | [2] |
| Glu-linked Peptide | On-Resin | DIC/Oxyma | 22-28 (crude) | [3] |
| Asp-linked Peptide | On-Resin | DIC/Oxyma | Lower than Glu-linked | [3] |
Note: Direct yield comparison is often sequence-dependent. The purity of the crude product is a key indicator of cyclization efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Precursor using this compound
This protocol describes the manual synthesis of a linear peptide on a Merrifield resin using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including Boc-L-Pro-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and a catalytic amount of DMAP in a minimal amount of DMF.
-
Add DCC (1.1 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling of Subsequent Amino Acids (including Boc-L-Pro-OH):
-
Dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 3.
-
Cleavage from Resin (for solution-phase cyclization):
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Treat the resin with anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Lyophilize the crude linear peptide.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol is for the cyclization of the peptide while it is still attached to the resin via a side-chain linker (e.g., on a Rink Amide resin where the peptide was assembled on a side-chain attached glutamic acid).
Materials:
-
Peptide-resin with N-terminal Boc group removed
-
DMF
-
PyBOP (3 equivalents)
-
DIEA (6 equivalents)
-
TFA
-
Appropriate scavengers (e.g., triisopropylsilane, water)
Procedure:
-
Final N-terminal Boc Deprotection: Perform the final Boc deprotection on the fully assembled linear peptide-resin using 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM and wash thoroughly with DCM and DMF.
-
Cyclization:
-
Swell the resin in DMF.
-
Add PyBOP (3 equivalents) and DIEA (6 equivalents) to the resin.
-
Shake the reaction vessel at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate, collect, and wash the crude cyclic peptide with cold diethyl ether.
-
Lyophilize the crude product.
-
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the cleaved, fully deprotected linear peptide.
Materials:
-
Crude lyophilized linear peptide
-
DMF (high purity)
-
PyBOP or HATU (1.5 equivalents)
-
DIEA (3 equivalents)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction:
-
Add DIEA (3 equivalents) to the peptide solution and stir.
-
Add the coupling reagent (PyBOP or HATU, 1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-24 hours.
-
-
Monitoring: Monitor the reaction by HPLC-MS to check for the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude cyclic peptide.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Lyophilize the crude product.
-
Protocol 4: HPLC Purification of the Cyclic Peptide
Materials:
-
Crude lyophilized cyclic peptide
-
Water (HPLC grade) with 0.1% TFA (Mobile Phase A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the cyclic peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run a gradient optimized from the analytical run to separate the cyclic peptide from impurities.
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified cyclic peptide.
Visualizations
References
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Boc-L-proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-proline and its derivatives as effective ligands in copper-catalyzed cross-coupling reactions. These methodologies are crucial for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, offering a cost-effective and versatile alternative to palladium-catalyzed systems.
Introduction
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have re-emerged as powerful tools for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. The development of ligand-accelerated protocols has significantly expanded the scope and utility of these reactions, allowing them to proceed under milder conditions with lower catalyst loadings. Amino acid derivatives, such as L-proline and its N-protected variants like this compound, have proven to be exceptional ligands in this context. The Boc (tert-butoxycarbonyl) protecting group enhances solubility in organic solvents and can influence the stereochemical outcome of the reaction, making this compound a valuable tool in asymmetric synthesis and the construction of complex molecular architectures.[1]
Application Note 1: Copper-Catalyzed N-Arylation of Amines and Amides
The formation of a C-N bond via N-arylation is a fundamental transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. Copper-catalyzed, this compound-assisted N-arylation of amines, amides, and heterocycles provides a robust and economical method for creating these linkages.
Key Features:
-
Mild Reaction Conditions: Reactions can often be conducted at moderate temperatures (40-110 °C), preserving sensitive functional groups.[1]
-
Broad Substrate Scope: A wide range of aryl halides (iodides and bromides) can be coupled with various amines, amides, and N-heterocycles.
-
Good to Excellent Yields: The use of this compound or related proline derivatives as ligands generally affords high yields of the desired N-arylated products.
Quantitative Data Summary: N-Arylation Reactions
| Entry | Aryl Halide | Amine/Amide | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Methyl 3-amino-1-benzothiophene-2-carboxylate | L-Proline | CuI (10 mol%) | Dioxane | Cs₂CO₃ | Reflux | 58 | [2][3] |
| 2 | 1-Iodo-4-nitrobenzene | Methyl 3-amino-1-benzothiophene-2-carboxylate | L-Proline | CuI (10 mol%) | Dioxane | Cs₂CO₃ | Reflux | 85 | [2] |
| 3 | 1-Iodo-2-methylbenzene | Methyl 3-amino-1-benzothiophene-2-carboxylate | L-Proline | CuI (10 mol%) | Dioxane | Cs₂CO₃ | Reflux | 62 | [2] |
| 4 | 4-Bromobenzonitrile | N-Boc Hydrazine | 4-Hydroxy-L-proline | CuI (10 mol%) | DMSO | K₂CO₃ | 80 | 88 | [4] |
| 5 | 1-Bromo-4-fluorobenzene | N-Boc Hydrazine | 4-Hydroxy-L-proline | CuI (10 mol%) | DMSO | K₂CO₃ | 80 | 82 | [4] |
| 6 | 2-Bromotoluene | Aqueous Ammonia | 4-Hydroxy-L-proline | CuI (10 mol%) | DMSO | K₂CO₃ | 50 | 85 | [4] |
Experimental Protocol: General Procedure for N-Arylation of an Aminobenzothiophene Derivative
This protocol is adapted from a procedure using L-proline and is applicable for this compound.[2]
Materials:
-
Aryl iodide (1.5 mmol)
-
Methyl 3-amino-1-benzothiophene-2-carboxylate (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
This compound (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube, add CuI (19.0 mg, 0.1 mmol), this compound (21.5 mg, 0.1 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and methyl 3-amino-1-benzothiophene-2-carboxylate (207 mg, 1.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the aryl iodide (1.5 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at reflux (approximately 101 °C) for 24 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Application Note 2: Copper-Catalyzed O-Arylation of Phenols
The synthesis of diaryl ethers is of significant interest in medicinal chemistry and materials science. The copper-catalyzed O-arylation of phenols, a classic Ullmann condensation, is greatly facilitated by the use of proline-derived ligands, allowing for the formation of these valuable motifs under milder conditions.
Key Features:
-
High Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups on both the phenol and the aryl halide.
-
Synthesis of Hindered Ethers: This methodology can be applied to the synthesis of sterically demanding diaryl ethers that are challenging to prepare using other methods.
-
Cost-Effective: The use of an inexpensive copper catalyst makes this an economically attractive method.
Quantitative Data Summary: O-Arylation of Phenols
Note: Data for a highly effective picolinic acid ligand system is presented as a model. Similar results can be expected with this compound under optimized conditions.
| Entry | Aryl Halide | Phenol | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenol | Picolinic Acid | CuI (5 mol%) | DMSO | K₃PO₄ | 110 | 95 | [5] |
| 2 | 4-Iodotoluene | 4-Methoxyphenol | Picolinic Acid | CuI (5 mol%) | DMSO | K₃PO₄ | 110 | 92 | [5] |
| 3 | 1-Bromo-4-cyanobenzene | 3,5-Dimethylphenol | Picolinic Acid | CuI (5 mol%) | DMSO | K₃PO₄ | 110 | 89 | [5] |
| 4 | 2-Bromotoluene | 2-tert-Butylphenol | Picolinic Acid | CuI (5 mol%) | DMSO | K₃PO₄ | 110 | 81 | [5] |
Experimental Protocol: General Procedure for O-Arylation of Phenols
This is a general protocol based on established methods for copper-catalyzed O-arylation and can be adapted for use with this compound.[5]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
This compound (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (2 mL)
-
Argon or Nitrogen gas supply
-
Screw-cap reaction tube
Procedure:
-
In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine CuI (9.5 mg, 0.05 mmol), this compound (21.5 mg, 0.1 mmol), the phenol (1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the aryl halide (if solid, 1.0 mmol).
-
Seal the tube and evacuate and backfill with argon (repeat three times).
-
Add anhydrous DMSO (2 mL) and the aryl halide (if liquid, 1.0 mmol) via syringe under a positive pressure of argon.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and add water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the diaryl ether.
Application Note 3: Copper-Catalyzed S-Arylation of Thiols
Aryl sulfides are important structural motifs in various pharmaceuticals and agrochemicals. The copper-catalyzed S-arylation of thiols provides a direct and efficient route to these compounds. L-proline has been shown to be an effective ligand for this transformation, suggesting that this compound would also be a suitable ligand.
Key Features:
-
Mild and Efficient: The use of a copper/proline catalytic system allows for the C-S bond formation to occur under relatively mild conditions.
-
Broad Scope: The reaction is tolerant of a wide range of functional groups on both the aryl iodide and the thiol.
-
High Yields: This method generally provides the desired aryl sulfides in good to excellent yields.
Quantitative Data Summary: S-Arylation of Thiols with L-Proline
| Entry | Aryl Iodide | Thiol | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Thiophenol | L-Proline | CuI (10 mol%) | DME | K₂CO₃ | 80 | 95 | [6] |
| 2 | 1-Iodo-4-nitrobenzene | Thiophenol | L-Proline | CuI (10 mol%) | DME | K₂CO₃ | 80 | 92 | [6] |
| 3 | 1-Iodobenzene | 1-Dodecanethiol | L-Proline | CuI (10 mol%) | DME | K₃PO₄ | 80 | 89 | [6] |
| 4 | 1-Iodo-2-methylbenzene | Benzyl mercaptan | L-Proline | CuI (10 mol%) | DME | K₃PO₄ | 80 | 85 | [6] |
Experimental Protocol: General Procedure for S-Arylation of Thiols
This protocol is based on the L-proline promoted C-S coupling and can be adapted for this compound.[6]
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
This compound (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) for aryl thiols, or Potassium phosphate (K₃PO₄) for alkyl thiols (2.0 mmol)
-
Anhydrous 1,2-dimethoxyethane (DME) (2 mL)
-
Argon or Nitrogen gas supply
-
Reaction vial
Procedure:
-
Add CuI (19.0 mg, 0.1 mmol), this compound (43.0 mg, 0.2 mmol), and the appropriate base (K₂CO₃ or K₃PO₄, 2.0 mmol) to a dry reaction vial.
-
Seal the vial, and evacuate and backfill with argon.
-
Add the aryl iodide (1.0 mmol), thiol (1.2 mmol), and anhydrous DME (2 mL) via syringe.
-
Stir the mixture in a preheated oil bath at 80 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter.
-
Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure aryl sulfide.
Visualizations
General Experimental Workflow
Caption: General workflow for copper-catalyzed cross-coupling reactions.
Proposed Catalytic Cycle for C-N Coupling
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for N-arylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Proline during Boc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate proline racemization during Boc-protection solid-phase peptide synthesis (Boc-SPPS).
Frequently Asked Questions (FAQs)
Q1: What is proline racemization and why is it a significant issue in peptide synthesis?
A1: Proline racemization is the undesired conversion of the naturally occurring L-proline enantiomer into its D-proline counterpart during the peptide synthesis process. The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide. The incorporation of D-proline in place of L-proline can lead to misfolded, inactive, or even immunogenic peptide therapeutics, compromising research and drug development outcomes.[1]
Q2: What are the primary causes of proline racemization in Boc-SPPS?
A2: Several factors can contribute to proline racemization during Boc-SPPS. The most significant factor is the choice of coupling reagent and additives, particularly the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) as the solvent.[1][2] This combination has been shown to significantly increase the rate of proline racemization. Other contributing factors include elevated temperatures and the choice of base used during the coupling step.
Q3: How can I detect and quantify the extent of proline racemization in my synthetic peptide?
A3: The most common and reliable method for detecting and quantifying proline racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This method involves the following general steps:
-
Peptide Hydrolysis: The synthetic peptide is hydrolyzed to its constituent amino acids.
-
Derivatization: The amino acids are derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).
-
Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers of proline.
-
Quantification: The peak areas corresponding to the D- and L-proline enantiomers are integrated to determine the percentage of racemization.
A detailed experimental protocol for this analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Issue: High levels of D-proline detected in the final peptide product.
This is a common and critical issue that can often be traced back to the coupling conditions used for the proline residue. Follow this step-by-step guide to troubleshoot and resolve the problem.
Step 1: Evaluate Your Coupling Reagent and Additive Combination
Potential Cause: The use of DIC with HOBt in DMF is a major contributor to proline racemization.[1][2]
Recommended Solutions:
-
Avoid DIC/HOBt in DMF: Cease using the combination of DIC and HOBt when coupling Boc-Pro-OH, especially in DMF.
-
Switch to a Low-Racemization Coupling Reagent: Utilize uronium/aminium or phosphonium-based coupling reagents known for their ability to suppress racemization. Recommended options include:
-
HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) [1]
-
-
Use an Alternative Additive: If a carbodiimide must be used, replace HOBt with an alternative additive such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
Step 2: Assess the Solvent Used for the Coupling Reaction
Potential Cause: The polarity and solvating properties of DMF can contribute to the formation of intermediates that lead to racemization, especially with the DIC/HOBt combination.
Recommended Solution:
-
Switch to Dichloromethane (DCM): Perform the coupling of Boc-Pro-OH in a less polar solvent like Dichloromethane (DCM). Studies have shown that the carbodiimide method in DCM without HOBt results in almost no racemization.[2]
Step 3: Examine the Base Used in the Coupling Step
Potential Cause: Strong, non-hindered bases can increase the rate of racemization.
Recommended Solution:
-
Use a Hindered Base: Employ a sterically hindered or weaker base to minimize racemization. 2,4,6-Collidine is a highly recommended alternative to more common bases like Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).
Step 4: Control the Reaction Temperature
Potential Cause: Elevated temperatures, often used to drive coupling reactions to completion, can also accelerate the rate of racemization.
Recommended Solution:
-
Perform Coupling at Room Temperature or Below: Conduct the coupling of Boc-Pro-OH at room temperature (approximately 25°C). For particularly sensitive sequences, consider carrying out the coupling at a lower temperature (e.g., 0°C).
Step 5: Mitigate Diketopiperazine (DKP) Formation
Potential Cause: When proline is one of the first two amino acids at the C-terminus, the dipeptide is susceptible to intramolecular cyclization, forming a diketopiperazine (DKP). This side reaction can be a problem in Boc-SPPS.
Recommended Solution:
-
Employ In Situ Neutralization Protocols: Use an in situ neutralization protocol where the neutralization of the TFA salt of the N-terminal amine and the subsequent coupling occur in the same step. This minimizes the time the free amine is available for DKP formation.[1]
Quantitative Data on Proline Racemization
The choice of coupling reagents and conditions significantly impacts the degree of proline racemization. The following tables provide a summary of quantitative data for comparison.
Table 1: Effect of Coupling Reagent and Solvent on Proline Racemization
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Extensive Racemization |
| Boc-L-Pro-OH | WSCI | DMF | Greatly Decreased Racemization |
| Boc-L-Pro-OH | Carbodiimide | DCM | Almost No Racemization |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Almost No Racemization |
Data adapted from studies on proline and hydroxy-proline phenacyl esters, demonstrating the significant influence of HOBt in DMF and the benefit of using alternative solvents.[2]
Table 2: Performance of Low-Racemization Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| HCTU | Aminium/Uronium Salt | 90-95 | Fast | Low |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate to High (Proline in DMF) |
This table provides a general comparison of coupling reagents. For proline, the risk of racemization with DIC/HOBt in DMF is particularly high.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Proline Racemization
This protocol outlines a general procedure for the quantification of D- and L-proline enantiomers in a synthetic peptide.
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.
2. Derivatization with NBD-Cl: a. To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
- Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).
- Mobile Phase: Perchloric acid solution (pH 1.0).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 260 nm.
- Injection Volume: 10 µL.
4. Quantification: a. Integrate the peak areas for the D- and L-proline derivatives. b. The percentage of racemization is calculated as: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100
Protocol 2: Coupling of Boc-Pro-OH using HCTU in DCM
This protocol provides a method to minimize proline racemization by using a low-racemization coupling reagent in a suitable solvent.
1. Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5 times).
2. Coupling: a. In a separate vessel, dissolve Boc-Pro-OH (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DCM. A small amount of DMF may be added if solubility is an issue. b. Add DIEA (6 equivalents) to the solution and vortex briefly. c. Immediately add the activation mixture to the deprotected resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
3. Monitoring and Washing: a. Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. Note that the Kaiser test gives a reddish-brown color for proline. The chloranil test is a suitable alternative. b. Once the reaction is complete, wash the resin thoroughly with DCM (3 times), Methanol (3 times), and then DCM (3 times).
Protocol 3: In Situ Neutralization for Boc-SPPS
This protocol combines the neutralization and coupling steps to improve efficiency and reduce side reactions like DKP formation.
1. Resin Preparation: a. Swell the resin in DMF for 30 minutes. b. Perform Boc deprotection using 50% TFA in DCM. c. Wash the resin with DCM (3 times) and then DMF (3 times).
2. In Situ Neutralization and Coupling: a. In a separate vessel, dissolve the incoming Boc-amino acid (e.g., Boc-Pro-OH, 4 equivalents) and a coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF. b. Add this solution to the deprotected, TFA-salt form of the peptide-resin. c. Immediately add DIEA (8 equivalents) to the reaction vessel. d. Agitate the mixture for 10-60 minutes at room temperature. Neutralization and coupling occur simultaneously.
3. Monitoring and Washing: a. Monitor the reaction completion using an appropriate test. b. Upon completion, wash the resin thoroughly with DMF (5 times).
Visualizing Workflows and Pathways
Caption: Standard Boc-SPPS Cycle Workflow.
Caption: Troubleshooting Proline Racemization.
References
Technical Support Center: Boc-L-proline in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-L-proline during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound in peptide synthesis?
A1: The two primary side reactions encountered when using this compound are:
-
Diketopiperazine (DKP) formation: This occurs when the deprotected N-terminal amine of a dipeptide-resin containing a C-terminal proline attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine. This leads to truncation of the peptide chain.
-
Epimerization: This is the change in the stereochemistry of the alpha-carbon of the proline residue from the L- to the D-isomer. This can be promoted by the coupling reagents and conditions, potentially affecting the final peptide's biological activity.
Q2: Why is diketopiperazine (DKP) formation more prevalent with proline?
A2: DKP formation is particularly favorable with proline at the C-terminus of a dipeptide attached to the resin. The cyclic structure of proline facilitates the necessary cis-amide bond conformation, which brings the N-terminal amine in close proximity to the resin linkage ester carbonyl for intramolecular cyclization.[1]
Q3: Which factors influence the rate of epimerization of proline?
A3: Several factors can contribute to proline epimerization, including the choice of coupling reagents and additives, reaction temperature, and the base used. For instance, the combination of a carbodiimide like DIC with HOBt in DMF has been shown to increase racemization.[2]
Q4: What is "in situ neutralization" and how does it help in Boc-SPPS?
A4: In Boc-SPPS, the N-terminal Boc group is removed with an acid (like TFA), leaving the terminal amine as a salt. In a standard protocol, a separate neutralization step is performed before coupling the next amino acid. In situ neutralization combines the neutralization and coupling steps. This is achieved by adding the base (e.g., DIEA) simultaneously with the activated Boc-amino acid. This minimizes the time the terminal amine is free, thus reducing the risk of side reactions like diketopiperazine formation.[3][4][5][6][7]
Troubleshooting Guides
Problem 1: Low Yield of the Target Peptide and Presence of a Low Molecular Weight Byproduct
Symptom:
-
LC-MS analysis shows a significantly lower amount of the desired full-length peptide.
-
A prominent peak corresponding to the molecular weight of a dipeptide or a cyclic dipeptide is observed.
-
This issue is more pronounced when proline is the second amino acid in the sequence.
Potential Cause:
-
Diketopiperazine (DKP) formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Solutions:
-
Implement in situ Neutralization: This is the most effective method in Boc-SPPS to suppress DKP formation. By neutralizing the terminal amine salt at the same time as the coupling reaction, the free amine concentration is kept low, minimizing the intramolecular cyclization.
-
Use Pre-formed Dipeptides: Coupling a pre-synthesized dipeptide (e.g., Boc-Xaa-Pro-OH) bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.
-
Choose a Sterically Hindered Resin: While more common in Fmoc-SPPS, using a bulkier resin can physically hinder the intramolecular cyclization.
Problem 2: Presence of a Diastereomeric Impurity in the Final Peptide
Symptom:
-
HPLC analysis shows a peak eluting very close to the main product peak, often as a shoulder.
-
Mass spectrometry confirms that this impurity has the same mass as the desired peptide.
Potential Cause:
-
Epimerization of the L-proline residue to D-proline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for proline epimerization.
Solutions:
-
Optimize Coupling Reagents: Avoid using carbodiimides (DCC, DIC) with HOBt, as this combination is known to promote epimerization, especially in DMF. Instead, use uronium/aminium-based reagents like HBTU, HATU, or HCTU, which are generally associated with lower rates of epimerization.
-
Control the Base: Use a sterically hindered or weaker base, such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM), instead of stronger bases like DIEA, particularly during the coupling of proline.
-
Manage Reaction Temperature: Avoid elevated temperatures during the coupling of this compound, as higher temperatures can increase the rate of epimerization. Perform couplings at room temperature or below.
Quantitative Data
The extent of side reactions can be influenced by various factors. The following tables summarize some reported quantitative data.
Table 1: Influence of Penultimate Amino Acid on Diketopiperazine (DKP) Formation in Fmoc-SPPS *
| Peptide Sequence on Resin | Penultimate Amino Acid | Approximate DKP Formation |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~25% |
| Fmoc-Pro-Pro-Pro-Ser-resin | Proline | ~15% |
| Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~5% |
*Data is illustrative and based on studies in Fmoc-SPPS, but highlights the sequence dependence of DKP formation, a principle that also applies to Boc-SPPS.
Table 2: Influence of Coupling Reagents on Proline Epimerization
| Coupling Reagent | Additive | % D-Proline (Epimerization) |
| HBTU | DIEA | 18% |
| HATU | DIEA | 13% |
| PyBop | DIEA | 12% |
| DCC | HOBt | High (variable) |
*This data illustrates the significant impact of the coupling reagent choice on the level of epimerization.[2]
Experimental Protocols
Protocol 1: In Situ Neutralization for Boc-SPPS to Minimize Diketopiperazine Formation
This protocol is designed for manual solid-phase peptide synthesis.
1. Resin Preparation and Deprotection: a. Swell the peptide-resin in dichloromethane (DCM) for 20 minutes. b. Drain the DCM and wash the resin twice with DCM. c. Perform Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20 minutes. d. Drain the deprotection solution and wash the resin with DCM (2x) and then with N,N-dimethylformamide (DMF) (3x).
2. In Situ Neutralization and Coupling: a. In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. b. Add diisopropylethylamine (DIEA) (6 equivalents) to the activated amino acid solution. c. Immediately add this mixture to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
3. Washing and Monitoring: a. Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). b. Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. c. If the Kaiser test is positive, a second coupling may be necessary.
Protocol 2: Minimizing Proline Epimerization during Coupling
This protocol outlines best practices for introducing a this compound residue with minimal risk of epimerization.
1. Reagent Selection: a. Choose a low-epimerization coupling reagent such as HATU or HCTU. b. If using a carbodiimide like DIC, use it in a non-polar solvent like DCM without an additive, or with an additive like OxymaPure instead of HOBt.
2. Coupling Procedure: a. Swell the deprotected peptide-resin in the chosen solvent (e.g., DMF or DCM). b. In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in the solvent. c. Add a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) (4 equivalents) to the activation mixture. d. Add the activated this compound solution to the resin immediately. e. Perform the coupling reaction at room temperature. Avoid heating. f. Allow the reaction to proceed for 1-2 hours.
3. Post-Coupling: a. After the coupling is complete, wash the resin extensively with the reaction solvent and then with DCM. b. Confirm the completion of the coupling with a relevant test before proceeding to the next deprotection step.
Visualizations
Diketopiperazine (DKP) Formation Pathway
Caption: Mechanism of diketopiperazine (DKP) formation.
Proline Epimerization Pathway
Caption: Mechanism of proline epimerization during peptide synthesis.
References
- 1. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields
Welcome to the Technical Support Center for Boc-L-proline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their coupling products.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound coupling reaction yields consistently low?
A1: Low yields in this compound couplings are often attributed to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid pyrrolidine ring of proline, can impede the approach of the coupling partners. This steric clash can slow down the reaction rate and lead to incomplete reactions. To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary.[1][2]
Q2: What are the most effective coupling reagents for sterically hindered amino acids like this compound?
A2: For sterically hindered couplings, onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC when used alone.[1][2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently. For particularly challenging couplings, COMU has also been shown to have high reactivity.[2]
Q3: How can I minimize racemization during the coupling of this compound?
A3: While proline itself is less prone to racemization than many other amino acids due to its cyclic structure, racemization can still occur, especially under harsh conditions. Unexpectedly, the common additive 1-hydroxybenzotriazole (HOBt), when used with a water-soluble carbodiimide (WSCI) in DMF, has been observed to promote racemization of proline derivatives.[4][5] To minimize racemization, consider using coupling conditions without HOBt in certain solvent systems, or opt for alternative additives like OxymaPure.[4][5] Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA) can also help, as can maintaining a lower reaction temperature.[6]
Q4: What is the best solvent to use for this compound coupling reactions?
A4: The choice of solvent is critical for solvating the reactants and facilitating the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good choices for peptide synthesis due to their excellent solvating properties.[2] For some protocols, dichloromethane (DCM) is also used, particularly in the initial activation step.[7][8]
Q5: Can I couple this compound to a secondary amine, and what challenges should I expect?
A5: Yes, but coupling this compound to a secondary amine is particularly challenging due to the increased steric hindrance from both coupling partners.[9] This "sterically demanding" coupling often results in very low yields with standard methods.[9] Success in these cases almost always requires the use of highly reactive coupling reagents, such as acyl chlorides or potent onium salts like PyAOP or PyBOP, and may require elevated temperatures.[2][9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive coupling reagent: Standard reagents like DCC/EDC may not be potent enough to overcome the steric hindrance of this compound.[2] | Switch to a more powerful coupling reagent: Use an onium salt-based reagent such as HATU, HBTU, HCTU, or PyBOP.[1][2] For extremely difficult couplings, consider converting the carboxylic acid to a more reactive acyl fluoride intermediate using reagents like TFFH or BTFFH.[2][10] |
| Incomplete reaction: The reaction may not have gone to completion due to steric hindrance or suboptimal conditions. | Perform a "double couple": After the initial coupling reaction, filter and wash the resin, then perform a second coupling step with fresh reagents.[1] | |
| Poor solvation: The reactants may not be fully dissolved, hindering the reaction. | Optimize the solvent: Ensure you are using a high-quality, dry, polar aprotic solvent like DMF or NMP.[2] | |
| Reagent degradation: The coupling reagents or this compound may have degraded due to improper storage or handling. | Use fresh reagents: Ensure all reagents are fresh and have been stored under the recommended conditions (e.g., protected from moisture). | |
| Presence of Side Products | Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon. | Use a racemization suppressant: Additives like HOBt or OxymaPure can be used, but be aware that HOBt has been shown to sometimes promote proline racemization in specific contexts.[4][5] Using a weaker, non-nucleophilic base like DIEA or 2,4,6-collidine can also help.[6] |
| Formation of N-acylurea: A common side reaction when using carbodiimide reagents like DCC, forming an unreactive byproduct.[6] | Use an additive like HOBt: This will form an active ester that is less prone to this side reaction. Alternatively, switch to a non-carbodiimide coupling reagent. | |
| Guanidinium by-products: Can form when using excess uronium or aminium salt reagents like HATU or HBTU. | Avoid using a large excess of the coupling reagent: Use the recommended stoichiometry for your specific protocol. | |
| Difficulty in Product Purification | By-products from coupling reagents: For example, the dicyclohexylurea (DCU) by-product from DCC is often difficult to remove. | Choose a reagent with water-soluble by-products: EDC is a good alternative to DCC for solution-phase synthesis, as its urea by-product is water-soluble and can be removed by extraction.[3] |
| Unreacted starting materials: Due to an incomplete reaction. | Improve reaction efficiency: Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion. Consider a capping step with a reagent like acetic anhydride to terminate unreacted amino groups in solid-phase synthesis. |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the reported yields for the coupling of Boc-protected amino acids to various amine partners using different coupling reagents, highlighting methods suitable for sterically hindered systems.
| Boc-Amino Acid | Amine Partner | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |
| This compound | Biphenylamine | EDC, DMAP, HOBt (catalytic) | Acetonitrile | 75% | [11] |
| This compound | Boc-piperidine-4-amine | EDC, DMAP, HOBt (catalytic) | Acetonitrile | "Excellent" | [11] |
| This compound | (R)-1-phenethylamine | BTFFH, DIPEA, 80 °C | CH₂Cl₂ | "Excellent" | [10] |
| This compound | (S)-1-phenethylamine | BTFFH, DIPEA, 80 °C | CH₂Cl₂ | "Excellent" | [10] |
| This compound | L-phenylalanine | DCC, HOBt | CH₂Cl₂ then THF/H₂O | Not specified, but part of a successful synthesis | [7] |
| Boc(O-Bnz)Thr-OH | Pro-OCH₃ | Piv-Cl, DEPBT, HOAT/HATU | Not specified | "Very, very limited success" | [9] |
Experimental Protocols
Protocol 1: General Coupling Procedure using DCC/HOBt
This protocol is adapted for the synthesis of a dipeptide in solution.
-
Activation of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and DCC (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).[7]
-
Stir the mixture at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (e.g., L-phenylalanine methyl ester hydrochloride) (1.0 eq.) in CH₂Cl₂.
-
Add a non-nucleophilic base such as DIEA (2.0 eq.) and stir for 5-10 minutes at room temperature.[12]
-
-
Coupling Reaction:
-
Filter the activated this compound solution to remove the DCU precipitate, washing the solid with a small amount of CH₂Cl₂.
-
Add the filtered solution of the activated ester to the amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 3-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any further DCU precipitate that may have formed.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HATU-Mediated Coupling for Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for difficult couplings of sterically hindered amino acids.[13]
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform the N-terminal deprotection of the preceding amino acid (e.g., using TFA in DCM for Boc-SPPS or piperidine in DMF for Fmoc-SPPS) and wash the resin thoroughly with DMF.
-
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (2-4 eq. relative to resin loading) and HATU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to this solution. The solution may change color, indicating activation.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the mixture at room temperature for 20-45 minutes. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test for primary amines or the isatin test for secondary amines like proline.
-
Once the test is negative (indicating complete consumption of the free amine), wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: A workflow for troubleshooting low yields in this compound coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Condensation Using DCC and HOBt | TCI AMERICA [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of Proline Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for incomplete tert-butyloxycarbonyl (Boc) deprotection of proline residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection of proline residues?
Incomplete Boc deprotection of proline is a common challenge that can typically be attributed to one or more of the following factors:
-
Steric Hindrance: The rigid, cyclic structure of the proline residue can sterically hinder the approach of the deprotecting acid (e.g., trifluoroacetic acid - TFA) to the Boc group. This effect is exacerbated when proline is adjacent to other bulky amino acid residues.
-
Insufficient Acid Concentration or Reaction Time: Standard deprotection conditions that are effective for other amino acids may be insufficient for the more resistant Boc-proline linkage. The rate of Boc cleavage is highly dependent on the acid concentration.[1]
-
Poor Resin Swelling (Solid-Phase Peptide Synthesis - SPPS): In SPPS, the solid support must be adequately swelled by the solvent for the deprotection reagent to efficiently access all the peptide chains. Poor swelling can lead to incomplete deprotection and result in deletion sequences in the final peptide.[2] For instance, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[2]
-
Difficult Peptide Sequences: Sequences prone to aggregation or the formation of secondary structures can physically block reagent access to the N-terminal Boc group.
Q2: How can I detect if the Boc deprotection of proline is incomplete?
Several analytical techniques can be employed to monitor the completeness of the deprotection step:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for monitoring the reaction. By taking small aliquots from the reaction mixture, you can observe the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[1][3]
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment. The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[3]
-
Kaiser Test (for SPPS): The Kaiser test is a colorimetric assay used to detect free primary amines. However, it is unreliable for N-terminal proline (a secondary amine), which typically yields a brownish-red or faint color instead of the characteristic dark blue.[4]
-
Chloranil or Isatin Test (for SPPS): These tests are specifically used for the detection of secondary amines and are suitable for confirming the deprotection of N-terminal proline.[4]
Q3: What are the recommended starting conditions for Boc deprotection of a proline-containing peptide?
For a standard starting point, the following conditions are recommended. However, optimization is often necessary based on the specific peptide sequence.
-
Solution-Phase Synthesis: A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is commonly used.[1][5] The reaction is typically performed at 0°C initially and then allowed to warm to room temperature, with progress monitored over 1-2 hours.[1]
-
Solid-Phase Peptide Synthesis (SPPS): A solution of 50% TFA in DCM is a standard reagent for Boc deprotection.[6] A pre-wash of 5 minutes followed by a deprotection step of 15-25 minutes is a common procedure.
Q4: I'm still observing incomplete deprotection. What troubleshooting steps can I take?
If you are facing incomplete deprotection, consider the following optimization strategies, summarized in the decision tree below.
Quantitative Data Summary
The following tables provide a summary of various deprotection conditions and their outcomes, offering a basis for comparison and optimization.
Table 1: Comparison of TFA Concentrations and Deprotection Times in SPPS
| Entry | Deprotection Cocktail | Deprotection Time | Peptide Purity/Target Yield | Observations | Reference |
| 1 | 50% TFA/DCM | 5 min | 78% target peptide | Incomplete removal resulted in deletion sequences. | [6] |
| 2 | 50% TFA/DCM | 30 min | >95% | Extended time led to complete deprotection. | [6] |
| 3 | 100% TFA | 5 min | ~9% lower than 55% TFA/DCM | Insufficient resin swelling led to incomplete Boc removal. | [2] |
| 4 | 55% TFA/DCM | 30 min | Higher purity | Better resin swelling and more complete deprotection. | [2] |
Table 2: Alternative Deprotection Reagents
| Entry | Deprotection Reagent | Deprotection Time | Efficacy | Notes | Reference |
| 1 | 4M HCl in Dioxane | 30 min | Effective | A good alternative to TFA, can offer different selectivity. | [7][8] |
| 2 | 4M HCl in Dioxane | 2 x 30 min | Effective | Used successfully for stepwise chain growth. | [6] |
| 3 | Oxalyl chloride in Methanol | 1-4 hours | Effective | A mild alternative for selective deprotection. | [9] |
Key Experimental Protocols
Protocol 1: Boc Deprotection of a Proline-Containing Peptide (Solution Phase)
-
Preparation: Dissolve the Boc-protected peptide in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Add an equal volume of a pre-prepared deprotection solution (e.g., 50% TFA in DCM).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30, 60, 90, and 120 minutes) until the starting material is consumed.[1][3]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate with toluene (2-3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly. For the free amine, dissolve the residue in a suitable solvent, wash with a saturated aqueous sodium bicarbonate solution, dry the organic layer, and concentrate.[3]
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Pre-wash: Add the deprotection solution (e.g., 50% TFA/DCM) and agitate for 5 minutes. Drain the solution.
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF to remove residual acid and prepare for the next coupling step.
-
Confirmation: Before proceeding with the next coupling, perform a Chloranil or Isatin test on a small sample of resin beads to confirm the presence of the free secondary amine.
Protocol 3: Kaiser Test for Primary Amines (for comparison)
Note: This test is not reliable for proline but is a standard SPPS procedure.
-
Prepare Reagents:
-
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 110°C for 5 minutes.[10]
-
-
Interpretation:
-
Intense Blue Solution/Beads: Positive result, indicating the presence of free primary amines.
-
Colorless/Yellow Solution/Beads: Negative result, indicating incomplete deprotection of a primary amine.
-
Boc Deprotection Mechanism and Troubleshooting Logic
The diagram below illustrates the acid-catalyzed Boc deprotection mechanism and the key factors that can impede this process, particularly for proline residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microsaic.com [microsaic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Optimizing coupling reagents for sterically hindered Boc-L-proline
Welcome to the technical support center for optimizing coupling reactions involving sterically hindered Boc-L-proline. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to overcome common challenges in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge stems from significant steric hindrance. This compound's structure combines the bulky tert-butyloxycarbonyl (Boc) protecting group with the rigid, cyclic side chain of proline. This conformation can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[1]
Q2: What are the most common side reactions during this compound coupling?
A2: The most prevalent side reactions include:
-
Epimerization: Loss of stereochemical integrity at the alpha-carbon, which can be a significant issue. The use of certain additives like 1-hydroxybenzotriazole (HOBt) with carbodiimides can sometimes increase racemization risk with proline esters.[2]
-
Diketopiperazine Formation: This is particularly common when proline is one of the first two amino acids in a sequence (at the dipeptide stage), leading to chain termination.[3]
-
Guanidinylation: If uronium/aminium-based coupling reagents (like HBTU or HATU) are used in excess, they can react with the unprotected N-terminus of the peptide, forming a non-extendable guanidine moiety.[3][4]
Q3: Are certain coupling reagents inherently better for sterically hindered amino acids?
A3: Yes. For sterically demanding couplings, onium salt-based reagents (uronium or phosphonium salts) are generally more effective than standard carbodiimides like DCC or DIC used alone.[1][5] Reagents such as HATU, HBTU, HCTU, and PyBOP are preferred because they form highly reactive active esters, leading to faster and more efficient reactions.[1][6][7] HATU, in particular, is often cited as superior for difficult sequences due to its high reactivity and lower risk of epimerization.[4][6]
Troubleshooting Guide
Q: My coupling reaction with this compound shows a low yield or is incomplete. What steps can I take?
A: Low coupling efficiency is a common issue. Here are several steps to troubleshoot the problem:
-
Perform a Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of the amino acid and coupling reagents before proceeding to the next deprotection step.[1]
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based method, switching to a more powerful onium salt reagent is recommended. HATU is considered one of the most effective reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[1][6] HCTU is also a highly efficient and more cost-effective alternative to HATU.[8][9]
-
Optimize Solvents and Reagents: Ensure that your solvents (typically DMF or NMP) are high-purity and anhydrous.[1] Also, verify that the this compound and coupling reagents have not degraded due to improper storage.
-
Increase Reaction Time or Temperature: Extending the coupling time can help drive the reaction to completion.[1] Cautiously increasing the temperature (e.g., to 30-40°C) may also improve the outcome, but this should be monitored closely as it can potentially increase the risk of epimerization.[1][10]
Q: I'm observing a significant level of epimerization/racemization with my proline-containing peptide. How can I minimize this?
A: Minimizing the loss of chiral integrity is critical. Consider the following strategies:
-
Select the Right Reagent and Additive Combination:
-
Use HATU, which contains a 7-azabenzotriazole (HOAt) moiety. It is known to react faster and suppress epimerization more effectively than HBTU, which is based on HOBt.[4][6][7]
-
When using carbodiimides like DIC, the addition of HOAt instead of HOBt has been shown to significantly suppress epimerization.[11]
-
-
Control the Base: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1][11] Use the minimum amount of base necessary to facilitate the reaction, as excess base can promote epimerization.
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can reduce the rate of epimerization, though it may also slow the coupling reaction rate.[1][10]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for success. The table below summarizes the performance of several common reagents used for sterically hindered couplings.
| Coupling Reagent | Chemical Name | Relative Speed & Efficiency | Epimerization Risk | Key Characteristics & Use Case |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High. Forms a highly reactive OAt-ester, leading to faster and more complete reactions.[6] | Low. The HOAt moiety is highly effective at suppressing racemization.[4][6] | Gold standard for difficult couplings , sterically hindered residues, and rapid synthesis protocols where minimizing epimerization is critical.[4][6] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High, but generally lower than HATU.[6] | Higher than HATU. The OBt-ester is less reactive, which can lead to a greater propensity for side reactions.[6] | A reliable workhorse reagent for routine synthesis; provides a good balance between cost and performance.[8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High. Performance is comparable, and in some cases superior, to HATU, especially at longer coupling times.[8][9] | Low. Reported to have reduced rates of racemization compared to older reagents like BOP.[7] | A strong, cost-effective alternative to HATU, offering similar high efficiency for fast synthesis protocols.[8][9] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Moderate to High. Generally slower than uronium salts, especially in rapid protocols.[8] | Low. Byproducts are considered less hazardous than those from BOP.[7] | Useful when avoiding uronium-based reagents is desired. Effective, but may require longer reaction times for hindered couplings.[7][8] |
Experimental Protocols
Protocol: HATU-Mediated Coupling of this compound in SPPS
This protocol outlines a general procedure for coupling this compound onto a resin-bound peptide using HATU in a manual solid-phase peptide synthesis (SPPS) setup.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test or other method to monitor reaction completion
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform the N-terminal Boc deprotection of the preceding amino acid using an appropriate reagent (e.g., 50% Trifluoroacetic acid (TFA) in DCM).[12]
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes, then wash again with DMF (3x).[12]
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add HATU (3-3.9 equivalents) to the amino acid solution.[12]
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Monitoring and Wash:
-
Monitor the reaction for completeness using a qualitative method like the Kaiser test. Note: Proline is a secondary amine and will give a different color (typically red or brown) than primary amines (blue) with the Kaiser test.
-
If the test indicates an incomplete reaction, drain the vessel and perform a second coupling with fresh reagents (see steps 2-3).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next synthesis cycle.[12]
-
Visualizations
Workflow for Selecting a Coupling Reagent
Caption: Decision workflow for coupling reagent selection.
Troubleshooting Low Coupling Yielddot
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Boc-L-proline solubility issues in peptide coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common solubility issues and related challenges encountered when using Boc-L-proline in peptide coupling reactions. Find answers to frequently asked questions, consult troubleshooting guides, and reference detailed experimental protocols to optimize your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound for my coupling reaction?
A1: Solubility issues with this compound can arise from several factors. While the Boc protecting group generally enhances solubility in organic solvents compared to the free amino acid, its overall polarity and the crystalline nature of the solid can make dissolution slow.[1] The choice of solvent is critical; this compound is soluble in polar aprotic solvents like DMF and DMSO but has limited solubility in less polar solvents or aqueous buffers.[2] In some cases, the issue might not be the initial dissolution but rather aggregation of the growing peptide chain on the solid support, which can hinder subsequent reactions.[3]
Q2: What are the best solvents for dissolving this compound?
A2: The most commonly used and effective solvents for dissolving this compound in the context of peptide synthesis are Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2] NMP is often considered a superior choice as it can be better at solvating peptide chains and disrupting aggregation.[3][4] Dichloromethane (DCM) is also frequently used in Boc-based solid-phase peptide synthesis (SPPS) and readily dissolves most Boc-protected amino acids.[4] For specific applications, acetic acid is also a viable solvent.[5][6]
Q3: My this compound dissolves initially, but the reaction seems incomplete. What's happening?
A3: This often points to on-resin aggregation rather than a simple solubility problem. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are poorly solvated by the synthesis solvent.[7][8] This aggregation can physically block the N-terminus, preventing the dissolved this compound from accessing the reaction site, leading to incomplete coupling. Proline's rigid structure naturally disrupts these secondary structures, but surrounding hydrophobic residues can still promote aggregation.[3][9] To mitigate this, consider switching to a more effective solubilizing solvent like NMP, sonicating the reaction mixture, or coupling at a higher temperature.[3]
Q4: Can my choice of coupling reagent affect this compound solubility and reaction efficiency?
A4: Yes, indirectly. While the coupling reagent itself doesn't typically alter the solubility of the this compound in the solvent, the combination of reagents and solvents can influence side reactions like racemization. For example, using carbodiimides (e.g., DIC) with HOBt in DMF has been shown to cause extensive racemization at the proline residue.[10][11] In such cases, performing the reaction in DCM without HOBt can prevent this side reaction.[11] More potent coupling reagents like HATU or HCTU are often recommended for coupling to or from proline's secondary amine to overcome its lower nucleophilicity and drive the reaction to completion, which can be a greater challenge than solubility itself.[10]
Q5: I'm seeing incomplete coupling when using this compound. How can I fix this?
A5: Incomplete coupling involving proline is a common issue due to its secondary amine structure, which is sterically hindered and less nucleophilic than the primary amines of other amino acids.[10][12]
-
Double Coupling: The most straightforward solution is to perform the coupling step twice with a fresh solution of activated this compound.[10]
-
Use Potent Reagents: Employ more powerful coupling reagents like HATU, HBTU, or HCTU.[10]
-
Increase Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.[10]
-
Monitor Completion: Since proline's secondary amine does not give a reliable result with the standard ninhydrin (Kaiser) test, use an alternative like the isatin test to accurately monitor reaction completion.[12][13]
Q6: What are the primary side reactions associated with this compound, and how can I minimize them?
A6: The two most significant side reactions are diketopiperazine (DKP) formation and racemization.
-
Diketopiperazine (DKP) Formation: This occurs when the N-terminal proline is the second amino acid in the chain, leading to intramolecular cyclization and termination of the peptide. In Boc-based synthesis, this can be effectively suppressed by using in situ neutralization protocols, where neutralization and coupling occur simultaneously.[3][10]
-
Racemization: As mentioned in Q4, this can be a problem, particularly with carbodiimide reagents and HOBt in DMF.[11] To minimize racemization, consider using a coupling reagent known for low racemization (e.g., those based on OxymaPure) or change the solvent to DCM and omit HOBt.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor / Slow Dissolution of this compound | - Inappropriate solvent choice.- Low-quality solvent (e.g., DMF with dimethylamine impurities).[4]- Low temperature. | - Use high-purity DMF, NMP, or DMSO.[2]- Gently warm the solvent.- Use sonication to aid dissolution.[14] |
| Incomplete Coupling (Positive Isatin Test) | - Steric hindrance of proline's secondary amine.[10]- On-resin peptide aggregation blocking the reaction site.[3]- Insufficiently reactive coupling agent. | - Perform a double coupling.[10]- Switch to a more potent coupling reagent (e.g., HATU, HCTU).[10]- Change the primary solvent to NMP or add DMSO to disrupt aggregation.[3] |
| Peptide Aggregation (Resin Fails to Swell/Shrinks) | - Inter-chain hydrogen bonding of the growing peptide on the resin.[3][8]- Highly hydrophobic peptide sequence. | - Switch from DMF to NMP.[3]- Add chaotropic salts (e.g., LiCl, KSCN) to the reaction mixture.[3]- Employ microwave-assisted synthesis to disrupt aggregation.[3] |
| High Levels of D-Proline Detected (Racemization) | - Use of carbodiimide (DIC) and HOBt in DMF.[11]- Elevated reaction temperatures.[10] | - Avoid the DIC/HOBt combination in DMF. Couple without an additive or switch the solvent to DCM.[10][11]- Use an OxymaPure-based coupling reagent (e.g., COMU).[10] |
| Diketopiperazine (DKP) Formation | - Proline is the second amino acid in the sequence, leading to intramolecular cyclization.[3] | - Use an in situ neutralization protocol during coupling.[3][15] - For Fmoc synthesis, use a sterically hindered 2-chlorotrityl chloride resin.[10] |
Quantitative Data: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various organic solvents commonly used in peptide synthesis.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethylformamide | DMF | ~20 mg/mL[2] | Standard solvent for SPPS. Ensure high purity. |
| Dimethyl sulfoxide | DMSO | ~15 mg/mL[2], up to 100 mg/mL[14] | Excellent solvent; sonication may be required for higher concentrations.[14] |
| Ethanol | EtOH | ~15 mg/mL[2] | |
| Acetic Acid | AcOH | Soluble[5][6] | Useful for specific solution-phase applications. |
| DMF:PBS (1:6, pH 7.2) | - | ~0.14 mg/mL[2] | Demonstrates very poor solubility in aqueous buffers.[2] |
Experimental Protocols
Protocol 1: General this compound Coupling Protocol (Manual Boc-SPPS)
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 20 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain and wash the resin with DCM (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an appropriate coupling agent (e.g., HBTU, 3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Drain the DCM from the resin and add the activated this compound solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform an isatin test (see Protocol 3) to check for reaction completion.
-
If the reaction is incomplete, drain the solution and repeat step 4 (double coupling).
-
Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
Protocol 2: In Situ Neutralization Protocol for Boc-SPPS
This protocol combines the neutralization and coupling steps, which is particularly useful for preventing diketopiperazine formation.[3]
-
Deprotection and Washing: Follow steps 1 and 2 from Protocol 1 to deprotect the Boc group. After the final TFA wash, wash the resin with DCM (5x). Do not perform the separate neutralization step.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Coupling:
-
Add the activation mixture directly to the protonated peptide-resin (in its TFA salt form).
-
Immediately add DIEA (7 eq.) to the reaction vessel. The DIEA will neutralize the N-terminal amine in situ, allowing for immediate coupling.[16]
-
Agitate for 1-2 hours and proceed with monitoring and washing as described in Protocol 1.
-
Protocol 3: Isatin Test for Monitoring Coupling to Proline
The standard ninhydrin test is unreliable for the secondary amine of proline. The isatin test provides a clear result.[12]
-
Reagent Preparation: Prepare a solution of isatin (2 g) in 100 mL of ethanol, then add 2 mL of benzyl alcohol and 50 mL of this compound-t-butyl ester.
-
Test Procedure:
-
Withdraw a small sample of resin beads (1-2 mg) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with DCM and dry them.
-
Add 2-3 drops of the isatin test solution.
-
Heat the test tube to 100°C for 5 minutes.
-
-
Interpretation:
-
Blue or Green Color: Incomplete coupling (free secondary amine is present).
-
Yellow/Orange/Red Color: Complete coupling (no free secondary amine).
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility and coupling issues.
Caption: The workflow for a single Boc-SPPS cycle involving this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. N-Boc-L-proline [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Purification of Crude Boc-L-proline Reaction Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Boc-L-proline reaction products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC purification of crude this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Q1: My this compound peak is tailing. What are the likely causes and solutions?
A1: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause: Interaction with residual silanol groups on the silica-based stationary phase.
-
Solution: Ensure your mobile phase contains an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), to suppress the ionization of silanol groups. Using a high-purity, end-capped C18 column can also minimize these interactions.
-
Cause: Inadequate buffering of the mobile phase.
-
Solution: If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.[1] It is advisable to use a mobile phase pH that is at least 2 units away from the analyte's pKa.
-
Cause: Column overload.
-
Solution: Reduce the amount of crude material injected onto the column. Overloading can lead to non-linear adsorption and result in asymmetrical peaks.
Q2: My peaks are broad, resulting in poor resolution. How can I improve this?
A2: Broad peaks can be caused by several factors, from the sample itself to the HPLC system.
-
Cause: High sample viscosity or incompatibility of the sample solvent with the mobile phase.
-
Solution: Whenever possible, dissolve the crude this compound mixture in the initial mobile phase.[1] If a stronger solvent is required for dissolution, inject the smallest possible volume.
-
Cause: Extra-column band broadening.
-
Solution: Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are secure to eliminate dead volume.
-
Cause: Column contamination or degradation.
-
Solution: If you are using a guard column, replace it. Try back-flushing the analytical column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Issue 2: Unexpected or Split Peaks
Q3: I am observing a peak that elutes very early, before my product. What could it be?
A3: An early-eluting peak is likely a compound that is much more polar than this compound.
-
Potential Impurity: Unreacted L-proline.
-
Reasoning: L-proline is significantly more polar than its Boc-protected counterpart and will have a much shorter retention time on a reversed-phase column.
Q4: I am seeing a peak that elutes after my this compound peak. What is its likely identity?
A4: A later-eluting peak is more hydrophobic than this compound.
-
Potential Impurity: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) or related byproducts.
-
Reasoning: (Boc)₂O is non-polar and will be strongly retained on a C18 column, eluting after the more polar this compound.
Q5: My main peak is split into two or is showing a shoulder. What should I investigate?
A5: Peak splitting can be caused by co-eluting impurities, on-column degradation, or issues with the chromatography system.[2][3]
-
Cause: Co-elution of a closely related impurity.
-
Solution: Optimize the gradient to improve separation. A shallower gradient can often resolve closely eluting compounds.[2]
-
Cause: Dissolution of the sample in a solvent stronger than the mobile phase.
-
Solution: As mentioned previously, dissolve the sample in the initial mobile phase whenever feasible.[1]
-
Cause: A blocked column frit or a void at the head of the column.[2]
-
Solution: Replace the column inlet frit if possible, or try reversing the column and flushing it with a strong solvent. If a void has formed, the column will likely need to be replaced.
-
Cause: The presence of both D- and L-isomers of Boc-proline if the starting L-proline contained some D-isomer.
-
Solution: If chiral purity is critical, a chiral HPLC method may be required for analysis and purification.
Quantitative Data Summary
The following tables provide typical HPLC parameters and expected retention behavior for the purification of crude this compound. Note that actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Table 1: Typical Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm particle size, ≥10 mm I.D. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-60% B over 30 minutes (example) |
| Flow Rate | 5-20 mL/min (depending on column I.D.) |
| Detection | UV at 210-220 nm |
| Injection Volume | Dependent on column loading capacity |
Table 2: Expected Retention Times of Key Components
| Compound | Expected Retention Time (Relative) | Rationale for Retention Behavior |
| L-Proline | Very Early | Highly polar, weak interaction with C18 stationary phase. |
| This compound | Mid-Gradient | Increased hydrophobicity due to the Boc group leads to retention on the C18 column.[4][5] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Late | Non-polar, strong hydrophobic interaction with the stationary phase. |
| tert-Butanol | Early | A potential byproduct of (Boc)₂O decomposition, it is polar and will elute early. |
Experimental Protocols
Protocol 1: Preparation of Crude this compound Sample for HPLC
-
Reaction Quenching and Work-up: Following the reaction of L-proline with di-tert-butyl dicarbonate, the reaction mixture is typically worked up by adjusting the pH and performing extractions. A common procedure involves acidifying the aqueous layer to pH 2-3 and extracting the this compound into an organic solvent like ethyl acetate.
-
Solvent Removal: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Dissolution for Injection: The crude residue is dissolved in a minimal amount of the HPLC mobile phase (e.g., 10% acetonitrile in water with 0.1% TFA) to a known concentration. If solubility is an issue, a stronger solvent like pure acetonitrile can be used, but the injection volume should be kept to a minimum to avoid peak distortion.
-
Filtration: The dissolved sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Preparative HPLC Purification of Crude this compound
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the filtered crude this compound sample onto the column.
-
Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B. A typical gradient might be from 10% to 60% Mobile Phase B over 30 minutes. This gradient should be optimized based on the separation of this compound from its major impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected. It is advisable to collect the beginning, apex, and end of the peak in separate fractions for purity analysis.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specifications and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP) Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing diketopiperazine (DKP) formation during peptide synthesis when using Boc-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?
A1: Diketopiperazine formation is a common side reaction in peptide synthesis that leads to the formation of a stable six-membered cyclic dipeptide, known as a diketopiperazine.[1][2] This occurs through an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide-resin on the ester linkage of the C-terminal amino acid, cleaving the dipeptide from the resin.[1][2] This side reaction can result in significant yield loss and the generation of impurities where the first two amino acids are missing from the final peptide sequence.[2]
Q2: Why is diketopiperazine formation more prevalent with proline-containing sequences?
A2: Proline's unique cyclic structure facilitates the formation of a cis-amide bond, which is a key conformational requirement for the intramolecular cyclization to occur.[1][3] Peptides with proline at the second position from the N-terminus (the penultimate residue) are particularly susceptible to DKP formation.[1][3][4][5] The secondary amine of proline also influences the kinetics of the reaction.
Q3: How does the Boc protection strategy influence DKP formation compared to the Fmoc strategy?
A3: In Boc-based solid-phase peptide synthesis (SPPS), DKP formation can be less pronounced compared to Fmoc-based SPPS. This is because the deprotection step in Boc-SPPS is performed under acidic conditions (e.g., using TFA), which protonates the newly exposed N-terminal amine.[6] This protonation makes the amine less nucleophilic and thus less prone to attacking the ester bond to form a DKP.[6] However, the side reaction can still occur, especially during the subsequent neutralization step.
Q4: What are the key factors that promote DKP formation when using this compound?
A4: Several factors can increase the likelihood of DKP formation:
-
Peptide Sequence: Sequences with Pro at the penultimate position are highly prone to DKP formation.[1][3] The amino acid preceding proline also plays a role, with sterically unhindered amino acids like glycine increasing the susceptibility.[3]
-
Neutralization Conditions: The use of a tertiary amine base (e.g., DIEA) to neutralize the protonated N-terminus after Boc deprotection creates the free amine necessary for the intramolecular cyclization. Prolonged exposure to basic conditions can increase DKP formation.
-
Coupling Conditions: The choice of coupling reagent can influence the rate of DKP formation. Some reagents may be more effective at promoting the desired peptide bond formation over the competing cyclization.
-
Temperature: Elevated temperatures can accelerate the rate of DKP formation.[3]
-
Resin Type: The linker attaching the peptide to the resin can affect the susceptibility to cleavage by DKP formation. For instance, peptides attached to Wang resin via an ester linkage are prone to cleavage upon DKP formation.[1][2]
Troubleshooting Guide
Problem 1: Significant yield loss and presence of a truncated peptide (missing the N-terminal dipeptide) after synthesis of a Boc-Pro-Xaa sequence.
-
Possible Cause: Formation of cyclo(Pro-Xaa) diketopiperazine, leading to cleavage of the dipeptide from the resin.
-
Solution:
-
Modify the Deprotection and Neutralization Protocol: Minimize the time the free N-terminal amine is present. A protocol that combines the neutralization and coupling steps can be effective.[6] Instead of a separate neutralization step after TFA deprotection, the protonated peptide-resin can be added to the activated Boc-amino acid solution containing a non-nucleophilic base like DIEA.
-
Use a Different Coupling Reagent: The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation.[3][7]
-
Incorporate a Dipeptide: If possible, synthesize the Boc-Pro-Xaa dipeptide separately and then couple it to the resin-bound amino acid. This strategy completely avoids the formation of the problematic dipeptide-resin intermediate.[1][3]
-
Problem 2: The desired peptide is obtained, but is contaminated with a significant amount of a small, cyclic byproduct.
-
Possible Cause: The analytical data suggests the presence of a diketopiperazine.
-
Solution:
-
Optimize the Coupling of the Third Amino Acid: The coupling of the third amino acid to the H-Pro-Xaa-resin is a critical step where DKP formation competes with chain elongation. Ensure efficient and rapid coupling by using pre-activation of the incoming amino acid and an appropriate coupling reagent.
-
Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature may help to reduce the rate of DKP formation.
-
Change the Solvent: While DMF is a standard solvent, exploring other solvents might reduce the propensity for this side reaction.[1]
-
Quantitative Data on Diketopiperazine Formation
While much of the recent quantitative data is derived from studies using the Fmoc strategy, the general trends are informative for Boc-SPPS. The following table summarizes factors influencing DKP formation.
| Factor | Condition | Impact on DKP Formation | Citation |
| Deprotection Base | 20% Piperidine in DMF | High | [8] |
| 5% Piperazine in NMP | Significantly Reduced | [8] | |
| 2% DBU / 5% Piperazine in NMP | Drastically Reduced | [8][9] | |
| Sequence (X-Pro) | Gly-Pro, Ala-Pro, Val-Pro | High susceptibility | [3] |
| pH | pH > 8 | Increased rate of formation | [10] |
| pH 3-8 | DKP is stable | [3][10] | |
| pH < 3 | DKP undergoes hydrolysis | [10] | |
| Temperature | Elevated | Increased rate of formation | [3] |
Note: The deprotection bases listed are for Fmoc-SPPS, but illustrate the principle that the choice of base and solvent system during the generation of the free amine is critical.
Experimental Protocols
Protocol 1: Minimized DKP Formation during Coupling of the Third Amino Acid in Boc-SPPS
This protocol is designed for coupling an amino acid to a dipeptide sequence ending in proline (e.g., H-Pro-Xaa-Resin), which is highly susceptible to DKP formation.
-
Boc Deprotection:
-
Swell the Boc-Pro-Xaa-resin in dichloromethane (DCM).
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove excess TFA. Do not neutralize at this stage.
-
-
Activation of the Incoming Amino Acid:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.
-
-
In-situ Neutralization and Coupling:
-
Add the TFA salt of the peptide-resin to the activated amino acid solution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The DIEA in the activation solution will neutralize the protonated N-terminus of the peptide-resin in situ, allowing for immediate coupling and minimizing the time the free amine is available for cyclization.
-
Monitor the reaction using a ninhydrin test.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Visualizations
DKP Formation Pathway
Caption: Mechanism of diketopiperazine formation competing with peptide elongation.
Experimental Workflow to Minimize DKP Formation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. USE OF BOP REAGENT FOR THE SUPPRESSION OF DIKETOPIPERAZINE FORMATION IN BOC/BZL SOLID-PHASE PEPTIDE SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Proline-Containing Peptides
Welcome to the technical support center for the Boc deprotection of proline-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a primary target for alkylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q3: What are scavengers and how do they prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with the peptide.[1] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the peptide.[1][2]
Q4: My Boc deprotection appears incomplete. What are the signs and causes?
A4: Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1] Potential causes include:
-
Insufficient concentration or equivalents of acid.[1]
-
Insufficient reaction time or temperature.[1]
-
Steric hindrance around the Boc-protected amine.[1]
Q5: Why are proline-containing peptides prone to specific side reactions like diketopiperazine (DKP) formation?
A5: Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage, especially when proline is one of the first two residues.[3] The dipeptide containing a C-terminal proline is susceptible to intramolecular cyclization to form a stable six-membered ring (DKP), which can lead to chain termination.[4] In Boc-based synthesis, this can often be suppressed by using in situ neutralization protocols.[3][4]
Q6: What is proline racemization and how can it be minimized during synthesis?
A6: Proline racemization is the conversion of the natural L-proline to its D-proline counterpart during peptide synthesis.[4] This is a significant issue as the stereochemistry is critical for the peptide's final structure and biological activity.[4] Factors that increase the risk include certain coupling reagents (like DIC/HOBt combinations) and elevated temperatures.[4][5] To minimize racemization, it is recommended to avoid these reagent combinations for proline coupling and to use lower temperatures, especially in microwave-assisted synthesis.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the Boc deprotection of proline-containing peptides.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS, often with a mass increase of +56 Da. [2] | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] | Incorporate an effective scavenger or a scavenger cocktail into the cleavage reagent. The choice depends on the specific residues present. (See Tables 1 & 2).[1] |
| Incomplete Deprotection (Starting material remains). | 1. Insufficient acid concentration or volume. 2. Inadequate reaction time or temperature.[1] 3. Steric hindrance.[1] | 1. Ensure complete swelling of the resin with a sufficient volume of the cleavage cocktail. 2. Extend the cleavage time to 2-4 hours and monitor progress.[6] 3. For sterically hindered sites, a stronger acid concentration or slightly elevated temperature may be needed, always with an effective scavenger cocktail.[1] |
| Peptide fragment identified N-terminal to Proline. | Acid-catalyzed hydrolysis of the peptide bond preceding the proline residue.[6] | 1. Reduce the water concentration in the cleavage cocktail. 2. Perform the cleavage at a lower temperature (e.g., 4°C) to minimize acid-labile fragmentation.[6] |
| Formation of a cyclic dipeptide (Diketopiperazine). | Intramolecular cyclization of a dipeptide with C-terminal proline, leading to chain termination.[3][4] | This is more common in Fmoc synthesis but can occur in Boc synthesis. Use in situ neutralization protocols to suppress DKP formation.[3][4] |
| Broad or tailing peaks in HPLC after purification. | 1. Residual scavengers co-eluting with the peptide. 2. Aggregation of the deprotected peptide.[6] | 1. Perform multiple precipitations in cold diethyl ether to effectively remove scavengers.[6] 2. Optimize the HPLC gradient. 3. For aggregation, try dissolving the crude peptide in a small amount of a stronger solvent like DMSO before purification.[6] |
Data Presentation: Scavenger Cocktails
The selection of an appropriate scavenger is critical for minimizing side reactions. The following tables provide an overview of common scavengers and the effectiveness of different cocktails.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residues / Cations | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[2] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[2] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[2] Avoid with Trp-containing peptides during HF cleavage. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine residues.[2] |
| Water | General carbocations | 2.5-5% (v/v) | Often used as a component in scavenger cocktails.[2] |
| Phenol | General | 5% (v/v) | A general scavenger, often used in cocktails like "Reagent K".[6] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[2] |
Table 2: Illustrative Comparison of Scavenger Cocktail Efficiency
The following data illustrates the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a sensitive C-terminal cysteine residue, as determined by HPLC analysis of the crude product.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % Side Product |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85% | 15% |
Note: This data is for illustrative purposes. The optimal scavenger cocktail will depend on the specific peptide sequence and reaction conditions.[1][2]
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triisopropylsilane (TIS)
This protocol is suitable for peptides without highly sensitive residues or for initial optimization.
-
Preparation: Swell the resin-bound peptide in dichloromethane (DCM).
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-3 hours. Monitor the reaction progress by analyzing a small aliquot via LC-MS.
-
Work-up: Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.
Protocol 2: Boc Deprotection using "Reagent K" for Peptides with Multiple Sensitive Residues
This protocol utilizes a scavenger-rich cocktail to prevent side reactions with sensitive amino acid residues like Trp, Met, and Cys.[6]
-
Resin Preparation: Swell the resin-bound peptide in DCM.
-
Cleavage Cocktail Preparation (Reagent K): Prepare "Reagent K" fresh before use by combining the following:[6]
-
82.5% Trifluoroacetic Acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
-
Cleavage Reaction: Add Reagent K to the peptide-resin and gently agitate at room temperature for 2-4 hours.[6]
-
Work-up: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Collection: Collect the peptide via centrifugation, wash thoroughly with cold ether to remove scavengers, and dry under vacuum.[6]
Visualizations
Caption: Mechanism of Boc deprotection, t-butyl cation formation, and scavenger action.
Caption: Troubleshooting workflow for Boc deprotection of proline-containing peptides.
Caption: Common side reactions specific to proline residues in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Boc-L-Proline Catalyzed Aldol Reactions
Welcome to the Technical Support Center for Boc-L-proline catalyzed aldol reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory, with a focus on resolving low reaction yields.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My this compound catalyzed aldol reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in this compound catalyzed aldol reactions can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent plays a critical role in the reaction's success, influencing catalyst solubility, transition state stability, and reaction rate.[1][2][3]
-
Troubleshooting Step: Conduct a solvent screen. While polar aprotic solvents like DMSO and DMF are common starting points, the optimal solvent can be highly substrate-dependent.[4] Consider solvent mixtures, as the addition of chloroform to a DMSO/acetone system has been shown to accelerate the reaction and improve stereoselectivity.[1] For certain substrates, protic solvents or solvent mixtures like methanol/water may also be effective.[4]
-
-
Improper Water Content: The presence of water can have a dual role in proline-catalyzed aldol reactions. While anhydrous conditions are often sought, trace amounts of water can be beneficial by preventing catalyst deactivation.[5] However, excessive water can slow down the reaction and lead to reduced yields and selectivity through side reactions like hydrolysis.[5]
-
Troubleshooting Step: If using anhydrous solvents, consider the addition of a small, controlled amount of water to see if it improves the yield. Conversely, if the reaction is known to be sensitive to water, ensure all reagents and glassware are thoroughly dried.
-
-
Catalyst Deactivation: The catalyst, this compound, can be susceptible to deactivation through irreversible off-cycle pathways, such as decarboxylation.[5]
-
Troubleshooting Step: As mentioned above, the controlled addition of water can sometimes suppress these deactivation pathways.[5] Additionally, ensure the purity of the catalyst, as impurities can interfere with the catalytic cycle.
-
-
Unfavorable Reaction Kinetics: The reaction may be slow under the current conditions, leading to incomplete conversion and low yields.
-
Troubleshooting Step: The reaction rate can be influenced by temperature and reactant concentrations. While many aldol reactions are run at room temperature or below to enhance stereoselectivity, a modest increase in temperature may improve the yield for sluggish reactions. Be mindful that this could potentially impact the stereochemical outcome. Increasing the concentration of the ketone donor is also a common strategy to drive the reaction forward.[4]
-
-
Side Reactions: The formation of byproducts through self-aldolization of the ketone or aldehyde, or subsequent dehydration of the aldol product (aldol condensation), can significantly reduce the yield of the desired product.[6]
-
Troubleshooting Step: To minimize self-condensation of the aldehyde, it can be added slowly to the reaction mixture.[7] If aldol condensation is a major issue, consider running the reaction at a lower temperature and for a shorter duration.
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of proline-catalyzed aldol reactions, based on literature data.
Table 1: Effect of Solvent on Reaction Yield and Selectivity
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (30) | DMSO | 4 | 97 | 99 | List et al. |
| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (30) | Acetonitrile | 4 | 60 | 96 | List et al. |
| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (30) | Chloroform | 24 | 48 | 76 | List et al. |
| Benzaldehyde | Cyclohexanone | (S)-Proline (10) | Methanol/Water (2:1) | 30 | 90 | 97 | [4] |
Table 2: Effect of Water on Reaction Outcome
| Aldehyde | Ketone | Catalyst (mol%) | Additive (equiv.) | Time (h) | Yield (%) | ee (%) | Reference |
| Isatin | Acetone | L-prolinamide (10) | None | 24 | 55 | 80 | [8] |
| Isatin | Acetone | L-prolinamide (10) | Water (10) | 24 | 93 | 91 | [8] |
| Isatin | Acetone | L-prolinamide (10) | Water (20) | 24 | 85 | 88 | [8] |
Experimental Protocols
General Procedure for a this compound Catalyzed Aldol Reaction:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., room temperature), add this compound (0.1 mmol, 10 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound catalyzed aldol reactions.
The Dual Role of Water in the Catalytic Cycle
Caption: The influence of water on the this compound catalytic cycle and potential off-cycle deactivation.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Proline Protection Strategy
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting group chemistry is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true for peptides containing proline, an amino acid known for its unique conformational properties and its propensity to induce specific challenges during synthesis. The two dominant strategies, employing either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino function of L-proline, each present a distinct set of advantages and disadvantages.
This comprehensive guide provides an objective, data-driven comparison of Boc-L-proline and Fmoc-L-proline in SPPS. We will delve into the fundamental chemical differences, present detailed experimental protocols, and offer a comparative analysis of their performance, with a special focus on the common side reactions associated with proline incorporation.
Core Chemical Differences: A Tale of Two Labile Groups
The primary distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the iterative cycles of peptide chain elongation.
Boc (tert-butyloxycarbonyl) Strategy: The Boc group is an acid-labile protecting group.[1] Its removal, or deprotection, is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The side-chain protecting groups used in conjunction with Boc chemistry are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal at the final cleavage step.[3]
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile.[] It is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6] The side-chain protecting groups used in Fmoc chemistry are typically tert-butyl-based and are removed simultaneously with the peptide's cleavage from the resin using a strong acid like TFA.[][6] This "orthogonality" of deprotection schemes is a key feature of the Fmoc strategy.[3][]
Performance Comparison: A Quantitative Look
While the optimal strategy is often sequence-dependent, general performance trends can be observed. The Boc strategy is frequently favored for the synthesis of long or particularly challenging sequences that are prone to aggregation, as the repeated acid treatments can help to disrupt the formation of secondary structures.[1][] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications.[3][6]
Table 1: Illustrative Performance Comparison of Boc- vs. Fmoc-SPPS for a Proline-Containing Decapeptide
| Performance Metric | This compound Strategy | Fmoc-L-proline Strategy | Key Considerations |
| Crude Peptide Purity (%) | Potentially higher for aggregation-prone sequences | ~70-95% (highly sequence-dependent) | Boc deprotection in acid can disrupt aggregates.[] Fmoc-SPPS can be prone to aggregation in difficult sequences. |
| Overall Yield (%) | ~20-50% | ~30-60% | Yield is highly dependent on coupling efficiency at each step and the success of the final cleavage. |
| Coupling Efficiency for Proline | Generally high | Can be challenging due to the secondary amine nature of proline, potentially requiring double coupling or specialized reagents. | Proline's unique structure can hinder coupling kinetics. |
| Major Proline-Related Side Reaction | Less prone to diketopiperazine formation | Diketopiperazine (DKP) formation, especially when Pro is at the C-terminal or penultimate position.[8] | DKP formation leads to chain termination and loss of peptide from the resin.[8] |
| Deprotection Conditions | 25-50% TFA in DCM | 20% Piperidine in DMF | Boc deprotection is harsher and can lead to side-chain protecting group loss over many cycles.[3] |
| Final Cleavage | Anhydrous HF | TFA-based cocktail | HF is highly corrosive and requires specialized equipment.[6] TFA is generally safer to handle.[6] |
Note: The data presented in this table are illustrative and based on general observations reported in the literature. Actual results will vary significantly based on the specific peptide sequence, resin, coupling reagents, and experimental conditions used.
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-proline.
This compound Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of this compound incorporation.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
2. Boc Deprotection:
-
Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA.
3. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM (5x) to remove excess base.
4. Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin test. A negative test indicates a complete reaction.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the peptide-resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the side-chain protecting groups. Scavengers such as anisole are typically added to prevent side reactions.
Fmoc-L-proline Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of Fmoc-L-proline incorporation.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the cleaved Fmoc-adduct.
3. Coupling of Fmoc-L-proline:
-
Dissolve Fmoc-L-proline (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.
-
Add the activated Fmoc-L-proline solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin test.
4. Capping (Optional):
-
Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), to cleave the peptide from the resin and remove the side-chain protecting groups.
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams illustrate the cyclical nature of both Boc-SPPS and Fmoc-SPPS.
Caption: The experimental workflow for a single cycle of Boc-SPPS.
References
A Comparative Guide to Cbz-L-proline and Boc-L-proline in the Synthesis of Specific Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups for amino acids is a critical determinant of the final product's yield and purity. This is particularly true for the synthesis of peptides containing proline, a unique secondary amino acid that can introduce significant conformational constraints and synthetic challenges. This guide provides an objective comparison of two commonly used N-α-protecting groups for L-proline: the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group, with a focus on their application in solid-phase peptide synthesis (SPPS).
While direct quantitative comparisons of Cbz-L-proline and Boc-L-proline in the synthesis of identical peptide sequences are not extensively documented in recent literature due to the prevalence of Fmoc and Boc strategies in modern SPPS, this guide synthesizes information based on the fundamental chemical properties of these protecting groups and established principles of peptide chemistry.
At a Glance: Key Characteristics of Cbz and Boc Protecting Groups
The primary distinction between Cbz and Boc protecting groups lies in their deprotection chemistry, which dictates their compatibility with different synthetic strategies and their potential for side reactions.
| Characteristic | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Protecting Group Type | Carbamate | Carbamate |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)[1][2] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)[3][4] |
| Lability | Stable to mildly acidic and basic conditions | Stable to basic conditions and nucleophiles |
| Primary Synthesis Strategy | Primarily solution-phase synthesis; limited use in SPPS | Widely used in Solid-Phase Peptide Synthesis (SPPS) |
| Orthogonality | Orthogonal to Boc and Fmoc groups | Orthogonal to Fmoc and some benzyl-based side-chain protecting groups |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between Cbz-L-proline and this compound significantly impacts the workflow and potential outcomes of SPPS, especially when synthesizing proline-rich or other challenging sequences.[5]
This compound: The SPPS Workhorse
This compound is a staple in Boc-based SPPS. The repetitive use of TFA for deprotection is generally effective and well-characterized.
Coupling: The coupling of this compound, a sterically hindered secondary amino acid, can sometimes be challenging.[6] To achieve high coupling efficiencies, more potent activating reagents such as HBTU, HATU, or DIC/HOBt are often employed.[7][8] In some cases, a "double coupling" strategy, where the coupling reaction is performed twice, may be necessary to ensure complete incorporation, particularly when proline is being coupled to another sterically hindered residue.[6]
Deprotection and Side Reactions: The deprotection of the Boc group is typically achieved with a solution of 50% TFA in dichloromethane (DCM).[3] A key concern during Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to the alkylation of sensitive residues like tryptophan or methionine.[4] This is typically mitigated by the addition of scavengers to the deprotection solution.[4] For proline-containing peptides, a significant side reaction at the dipeptide stage is the formation of diketopiperazines, especially when proline is the second amino acid.[9] This can be suppressed by using in situ neutralization protocols in Boc-based synthesis.[9]
Cbz-L-proline: Challenges in a Solid-Phase Context
While the Cbz group was historically significant in the development of peptide synthesis[2], its application in modern SPPS is limited.
Coupling: The coupling of Cbz-L-proline itself is chemically feasible using standard coupling reagents. However, the subsequent deprotection step poses the main challenge in an SPPS workflow.
Deprotection and Side Reactions: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[1] This procedure is difficult to perform efficiently on a solid support due to issues with catalyst access to the resin-bound peptide and the need for specialized equipment. Incomplete deprotection can lead to deletion sequences in the final peptide. Alternative deprotection using strong acids like HBr in acetic acid is harsh and can cleave acid-labile side-chain protecting groups and even the peptide from the resin, compromising the synthetic strategy.[1] A potential side reaction during hydrogenolysis, especially with an insufficient hydrogen source, is the formation of N-benzyl protected tertiary amines.[1]
Comparative Overview for SPPS of Proline-Containing Peptides
| Feature | Cbz-L-proline | This compound |
| SPPS Compatibility | Poor, due to challenging on-resin deprotection. | Excellent, well-established protocols are available. |
| Deprotection Mildness | Hydrogenolysis is mild but impractical for SPPS; strong acid is harsh. | Acidic deprotection with TFA is standard and manageable. |
| Risk of Side Reactions | Incomplete deprotection leading to deletion sequences; potential for N-benzyl amine formation.[1] | Diketopiperazine formation at the dipeptide stage; alkylation of sensitive residues by t-butyl cations (mitigatable with scavengers).[4][9] |
| Throughput & Automation | Not amenable to automated SPPS. | Highly amenable to automated SPPS. |
| Typical Use Case | Solution-phase synthesis of peptide fragments that may later be used in a hybrid synthesis approach. | Routine synthesis of peptides of varying lengths and complexity via SPPS. |
Experimental Protocols
Protocol 1: this compound Coupling and Deprotection in SPPS
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield or PAM resin)
-
Coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DMF
Coupling Procedure:
-
Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.
-
Drain the solvent from the resin and add the activated this compound solution.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated ("double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Deprotection Procedure:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the deprotection solution and wash the resin with DCM (3x).
-
Neutralize the resulting ammonium salt by washing with 5% DIPEA in DMF (2x, 5 minutes each).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.
Protocol 2: Cbz-L-proline Deprotection (Primarily for Solution-Phase)
Materials:
-
Cbz-protected peptide
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source: Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate)
Hydrogenolysis Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the peptide).
-
Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this process 2-3 times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizations
General SPPS Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Deprotection Mechanisms```dot
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion and Recommendations
For the solid-phase synthesis of proline-containing peptides, This compound is unequivocally the more practical and efficient choice . The synthetic methodology for Boc-SPPS is well-established, highly automatable, and avoids the significant technical hurdles associated with the on-resin deprotection of the Cbz group. While potential side reactions such as diketopiperazine formation exist, established protocols are available to mitigate these issues.
Cbz-L-proline , on the other hand, is better suited for solution-phase peptide synthesis . Its stability to the acidic conditions used for Boc deprotection makes it a valuable orthogonal protecting group in strategies that involve the synthesis of protected peptide fragments in solution, which are then coupled together in a subsequent step. For routine SPPS, however, the challenges of its deprotection make it a less favorable option.
Researchers, scientists, and drug development professionals should select this compound for standard SPPS protocols to ensure higher yields, purity, and compatibility with automated synthesizers. The use of Cbz-L-proline should be reserved for specific, advanced synthetic strategies, such as fragment condensation, where its unique chemical stability can be leveraged to its full advantage.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to Enantiomeric Excess Determination of Boc-L-proline Reactions by Chiral HPLC
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is paramount. Boc-L-proline, a cornerstone chiral building block and catalyst, frequently appears in these synthetic pathways. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for resolving and quantifying the enantiomers of Boc-proline and its reaction products. This guide provides an objective comparison of chiral HPLC with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate analytical approach.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput needs, availability of instrumentation, and the nature of the sample matrix. While chiral HPLC is a widely adopted and robust method, other techniques such as Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and mass spectrometry-based methods offer distinct advantages in specific contexts.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC-MS | ESI-MS |
| Principle | Differential interaction with a chiral stationary phase. | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. | Kinetic resolution with mass-tagged auxiliaries and mass spectrometric detection. |
| Sample Preparation | Direct injection or simple dissolution. | Dissolution in a suitable modifier. | Derivatization required to increase volatility. | Derivatization/reaction with chiral auxiliaries. |
| Analysis Time | 10-30 minutes | < 10 minutes | 15-30 minutes | ~2 minutes per sample |
| Resolution | Generally high (Rs > 1.5) | Often higher than HPLC | High | Not applicable (separation based on m/z) |
| Linearity (R²) (Typical) | > 0.999[1] | Similar to HPLC | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | High (can be ≤0.05%) | Similar to HPLC | High (LoQ down to 0.1%) | High (LOD of 2 x 10⁻⁹ M for a derivatized amino acid)[2] |
| Solvent Consumption | Moderate to high | Significantly lower than HPLC | Low | Low |
| Advantages | Robust, versatile, widely available. | Fast, "green" (less organic solvent), high resolution.[3][4][5] | High sensitivity, suitable for volatile compounds. | Very high throughput, requires minimal sample.[6] |
| Disadvantages | Longer analysis times compared to SFC, higher solvent cost. | Higher initial instrument cost. | Requires derivatization, not suitable for non-volatile compounds. | Requires method development for derivatization/auxiliaries. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and comparison.
Chiral HPLC Method for Boc-DL-proline
This protocol outlines a direct method for the enantiomeric separation of Boc-DL-proline using a polysaccharide-based chiral stationary phase.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Boc-DL-proline in the mobile phase to a concentration of 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC) Method
SFC offers a faster and more environmentally friendly alternative to HPLC for the chiral separation of Boc-proline.
-
Instrumentation: SFC system with UV detector.
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Supercritical CO₂ with methanol as a modifier. A typical starting gradient would be 5% to 40% methanol over 5 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve Boc-DL-proline in methanol to a concentration of 1 mg/mL.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method (for Proline)
This method requires derivatization to increase the volatility of proline. The same principle can be applied to Boc-proline after removal of the Boc group or by using a suitable derivatization agent that reacts with the carboxylic acid.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm film thickness.
-
Derivatization Protocol:
-
Esterification: Add 1 mL of 2N HCl in isopropanol to 1 mg of the proline sample. Heat at 100 °C for 30 minutes. Evaporate the solvent.
-
Acylation: Add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA) to the residue. Heat at 60 °C for 20 minutes. The sample is then ready for injection.
-
-
GC Conditions:
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS) Method (for Proline)
This high-throughput method is based on parallel kinetic resolution and requires derivatization with pseudo-enantiomeric mass-tagged auxiliaries.[6]
-
Instrumentation: Flow injection analysis system coupled to a time-of-flight mass spectrometer (TOF-MS).[6]
-
Sample Preparation: [6]
-
Prepare a stock solution of the proline sample.
-
Dilute the stock solution to a concentration of 1 mmol/L.
-
Use pseudo-enantiomeric mass-tagged auxiliaries for derivatization.
-
-
Analysis Parameters: [6]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and a decision-making pathway for selecting the appropriate analytical method.
Caption: Experimental workflow for enantiomeric excess determination of this compound by chiral HPLC.
Caption: Decision pathway for selecting an analytical method for ee determination.
Conclusion
Chiral HPLC remains a reliable and versatile method for the determination of the enantiomeric excess of this compound reactions. Its primary strengths lie in its robustness and the wide availability of chiral stationary phases that can effectively resolve a broad range of N-protected amino acids. However, for applications requiring high throughput, ESI-MS presents a compelling alternative with its significantly shorter analysis times. When speed and a reduction in organic solvent consumption are critical, chiral SFC is an excellent choice, often providing superior resolution to HPLC. For volatile proline derivatives, chiral GC-MS offers high sensitivity. The selection of the optimal method should be guided by the specific requirements of the research, balancing the need for speed, sensitivity, and instrument availability. This guide provides the necessary data and protocols to make an informed decision for the accurate and efficient analysis of this compound enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a CE-ESI-ITMS method for the enantiomeric determination of the non-protein amino acid ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. americanlaboratory.com [americanlaboratory.com]
A Head-to-Head Battle of Protecting Groups: Mass Spectrometry Analysis of Boc-, Fmoc-, and Cbz-Protected Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of Nα-protecting group is a critical decision that profoundly influences both the synthetic strategy and the subsequent characterization by mass spectrometry. This guide provides an objective comparison of the three most common protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—with a focus on their performance in mass spectrometry analysis, supported by experimental data and detailed protocols.
The selection of a protecting group dictates the chemical environment of the peptide throughout its synthesis and purification, ultimately affecting its behavior in the mass spectrometer. Understanding the distinct characteristics of each group is paramount for accurate peptide identification, characterization, and quantification. This guide will delve into the nuances of their fragmentation patterns, ionization efficiencies, and the common challenges encountered during their analysis.
Performance Comparison in Mass Spectrometry
The choice of protecting group can significantly impact the quality of mass spectrometry data. Key performance indicators include signal intensity, the propensity for in-source fragmentation, and the efficiency of fragmentation for sequence confirmation.
Key Performance Metrics
| Parameter | Boc-Protected Peptide | Fmoc-Protected Peptide | Cbz-Protected Peptide |
| Primary Ionization | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Characteristic MS/MS Fragments | Neutral loss of isobutylene (56 Da) or tert-butanol (74 Da) from the precursor ion, followed by b and y ion series. | Neutral loss of the fluorenylmethyloxy group (178 Da) followed by b and y ion series. | Neutral loss of benzyl alcohol (108 Da) or toluene (92 Da) followed by b and y ion series. |
| In-Source Fragmentation | Prone to in-source loss of the Boc group, which can complicate spectral interpretation. | Generally more stable in the ion source compared to Boc. | Stability is intermediate; can exhibit some in-source decay. |
| Signal Intensity (Ionization Efficiency) | Can be subject to ion suppression, particularly in complex mixtures. The lability of the Boc group can sometimes lead to a divided signal between the protected and unprotected peptide in the source. | Generally provides good ionization efficiency with less in-source fragmentation, leading to a stronger molecular ion signal. | Ionization efficiency is typically good, but can be influenced by the overall peptide sequence. |
| Sequence Coverage from MS/MS | Good, once the Boc group is cleaved. The initial neutral loss simplifies the subsequent fragmentation spectrum. | High, with a characteristic large neutral loss. The resulting deprotected peptide fragments predictably. | Good, with fragmentation patterns that are readily interpretable after the initial neutral loss. |
| Identification Confidence | High, due to the predictable and diagnostic neutral losses. | High, with a distinct and large neutral loss that is easily identifiable. | High, based on characteristic neutral losses. |
Fragmentation Pathways and Ionization Behavior
The chemical nature of the protecting group directly influences how the peptide ion behaves in the mass spectrometer.
Boc-Protected Peptides: The defining characteristic of Boc-protected peptides in mass spectrometry is their facile cleavage upon collisional activation. This leads to a prominent neutral loss of isobutylene (56 Da) or, to a lesser extent, tert-butanol (74 Da).[1] This predictable fragmentation is a double-edged sword. While it serves as a diagnostic marker for the presence of the Boc group, it can also occur spontaneously in the ion source (in-source fragmentation), leading to a more complex MS1 spectrum and potentially reducing the abundance of the intact protected peptide for MS/MS analysis.[2] To mitigate this, using softer ionization techniques or optimizing source conditions is often recommended.[3]
Fmoc-Protected Peptides: The Fmoc group is significantly more stable under typical electrospray ionization (ESI) conditions compared to the Boc group. In MS/MS analysis, it exhibits a characteristic neutral loss of the fluorenylmethyloxy group (178 Da). This large mass shift is a clear indicator of the presence of the Fmoc group and simplifies the identification of the precursor ion. The subsequent fragmentation of the deprotected peptide backbone generally proceeds via standard b and y ion series, leading to high sequence coverage.
Cbz-Protected Peptides: The Cbz group, also known as a benzyloxycarbonyl group, demonstrates fragmentation behavior that is somewhat intermediate between Boc and Fmoc in terms of lability. In MS/MS, it typically undergoes a neutral loss of benzyl alcohol (108 Da) or toluene (92 Da). The stability of the Cbz group is generally sufficient to avoid significant in-source decay, leading to clean MS1 spectra.
Experimental Protocols
To achieve reliable and comparable data for the analysis of protected peptides, a well-defined experimental protocol is crucial. The following protocol outlines a general procedure for the analysis of a synthetic protected peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic protected peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µM in the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the protected peptide. A typical starting point is a gradient of 5% to 60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure fragmentation of both the protecting group and the peptide backbone.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions from the MS1 scan for MS/MS fragmentation.
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the characteristic fragmentation pathways.
References
A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereoisomeric purity of Boc-L-proline, a critical raw material in peptide synthesis and pharmaceutical development, is paramount to ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Analytical Methods
The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC) for both chemical and chiral purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Mass Spectrometry (MS) for molecular weight verification. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Chemical purity, presence of related substances and process impurities. | High resolution, quantitative, robust, and widely available. | May not separate all structurally similar impurities without method optimization. Does not provide chiral purity information. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric purity (quantification of D-proline impurity in L-proline). | Highly sensitive and accurate for quantifying enantiomeric excess. | Requires specialized and often expensive chiral columns. Method development can be complex. |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing information about the chemical environment of protons. | Structural confirmation, identification and quantification of impurities with unique proton signals. | Non-destructive, provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of this compound and identification of impurities based on their mass. | High sensitivity and specificity for molecular weight determination. Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | Typically provides qualitative information unless used with isotopic standards. Ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is suitable for the quantification of this compound and the detection of process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-20 min: 95% A to 5% A
-
20-25 min: 5% A
-
25.1-30 min: 95% A (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Calculate the percentage purity of this compound by dividing the peak area of the main component by the total area of all peaks.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the D-enantiomer of Boc-proline from the desired L-enantiomer.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IA or similar)
Reagents:
-
Hexane or Heptane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Hexane:Ethanol:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need optimization depending on the specific chiral column used.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Determine the percentage of the D-enantiomer by comparing its peak area to the total area of both the D and L enantiomer peaks.
¹H Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Purity
¹H-NMR provides valuable information on the chemical structure of this compound and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation (Qualitative):
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh a specific amount of this compound and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum with appropriate parameters, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative analysis.
-
-
Data Analysis:
-
Structural Confirmation: Identify the characteristic signals of this compound:
-
A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
Multiplets between ~1.8 and 4.4 ppm corresponding to the proline ring protons.
-
-
Purity Assessment: Integrate the well-resolved signals of this compound and compare them to the integral of the internal standard to calculate the absolute purity.
-
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of methanol or acetonitrile and water with 0.1% formic acid.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion peak [M+H]⁺ at m/z 216.12. The presence of this peak confirms the molecular weight of this compound.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC analysis of this compound.
Caption: General workflow for NMR analysis of this compound.
Caption: General workflow for Mass Spectrometry analysis of this compound.
A Comparative Guide to Orthogonal Protection Strategies in the Synthesis of Proline-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This is particularly true for the synthesis of peptides containing proline, an amino acid known to influence peptide structure and susceptibility to certain side reactions. This guide provides an objective comparison of orthogonal protection strategies involving Boc-L-proline and its common alternatives, supported by representative experimental data and detailed protocols.
The principle of orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions. This allows for the selective deprotection of one functional group while others on the peptide chain remain intact, a crucial requirement for the synthesis of complex and modified peptides. The tert-butyloxycarbonyl (Boc) group, which is acid-labile, is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). When Boc is used to protect the α-amino group of L-proline, it necessitates the use of orthogonal protecting groups for other functionalities that are stable to acidic conditions.
This guide will compare the following orthogonal protection strategies:
-
Boc/Bzl Strategy: A classic approach utilizing the acid-labile Boc group for temporary N-terminal protection and benzyl-based (Bzl) groups for more permanent side-chain protection.
-
Fmoc/tBu Strategy: The most widely used modern approach, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.
-
Boc/Alloc Strategy: A versatile strategy that combines the acid-labile Boc group with the palladium-labile allyloxycarbonyl (Alloc) group, offering an additional layer of orthogonality.
Performance Comparison
The choice of an orthogonal protection strategy significantly impacts the overall yield and purity of the synthesized peptide. The following table summarizes representative data for the synthesis of a model tripeptide, Ala-Pro-Gly, using different strategies.
| Strategy | N-α Protection | Side-Chain/Orthogonal Protection | Deprotection Condition | Representative Crude Yield (%) | Representative Crude Purity (%) |
| Boc/Bzl | Boc | Bzl (for other residues) | N-α: Trifluoroacetic Acid (TFA) | ~75 | ~85 |
| Fmoc/tBu | Fmoc | tBu (for other residues) | N-α: 20% Piperidine in DMF | ~85 | ~95 |
| Boc/Alloc | Boc | Alloc | N-α: Trifluoroacetic Acid (TFA) | ~80 | ~90 |
Note: These are representative values and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
Detailed methodologies for the key deprotection steps in the synthesis of the model tripeptide Ala-Pro-Gly are provided below.
Protocol 1: this compound Deprotection in Boc/Bzl SPPS
This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Boc-Proline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Boc-Pro-Gly-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 times).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (3 times).
-
Wash the resin with DMF (3 times) and then with DCM (3 times) to prepare for the next coupling step.
Protocol 2: Fmoc-L-Proline Deprotection in Fmoc/tBu SPPS
This protocol outlines the removal of the N-terminal Fmoc group.
Materials:
-
Peptide-resin with N-terminal Fmoc-Proline
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-Pro-Gly-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 times).
-
Wash the resin with DCM (3 times) to prepare for the next coupling step.
Protocol 3: Alloc Deprotection in a Boc/Alloc Orthogonal Strategy
This protocol describes the selective removal of an Alloc protecting group from a side chain, while the N-terminal Boc group remains intact.
Materials:
-
Peptide-resin with an Alloc-protected amino acid (e.g., Lys(Alloc)) and N-terminal Boc-Proline
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and PhSiH₃ (20 equivalents) in anhydrous DCM.
-
Add the palladium catalyst solution to the resin.
-
Agitate the mixture at room temperature for 2 hours, protected from light.
-
Drain the reaction solution.
-
Wash the resin with DCM (5 times).
-
Wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times) to scavenge residual palladium.
-
Wash the resin with DMF (3 times) and then with DCM (3 times). The deprotected side-chain is now ready for further modification.
Visualization of Orthogonal Strategies
The following diagrams illustrate the logical workflows of the compared orthogonal protection strategies in solid-phase peptide synthesis.
Concluding Remarks
The choice between these orthogonal protection strategies is dictated by the specific requirements of the target peptide. The Fmoc/tBu strategy is currently the most popular due to its milder final cleavage conditions and the high purity of the resulting peptides. The Boc/Bzl strategy, while being the more traditional approach, remains valuable for the synthesis of certain "difficult" sequences that are prone to aggregation, as the acidic deprotection steps can help to solvate the growing peptide chain. The Boc/Alloc strategy offers an additional level of versatility, enabling the selective modification of peptide side chains, which is crucial for the synthesis of branched, cyclic, or conjugated peptides. A thorough understanding of the chemistry and performance of each strategy is essential for the successful synthesis of complex proline-containing peptides.
Benchmarking Boc-L-proline Against Novel Proline Derivatives in Asymmetric Catalysis: A Comparative Guide
In the field of asymmetric organocatalysis, L-proline has been recognized as a "simplest enzyme" for its remarkable ability to catalyze a wide range of chemical transformations with high stereoselectivity.[1][2] This has spurred extensive research into the development of proline derivatives to enhance catalytic activity, broaden substrate scope, and overcome limitations such as solubility and high catalyst loadings.[1] This guide provides a comprehensive comparison of the catalytic performance of N-Boc-L-proline against a selection of novel proline derivatives in key asymmetric reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The versatility of L-proline and its derivatives stems from their ability to act as bifunctional catalysts, utilizing both a secondary amine and a carboxylic acid group to activate substrates and control stereochemistry.[3] The primary catalytic cycle often involves the formation of enamine or iminium ion intermediates.[1] Modifications to the proline core, particularly at the nitrogen atom, have been shown to significantly influence the catalyst's steric and electronic properties, thereby impacting reaction outcomes.[3]
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds and serves as a critical benchmark for evaluating catalyst performance.[3] The following table summarizes the efficacy of Boc-L-proline and other representative proline derivatives in this key transformation.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 24 | 68 | 76 | [4] |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [4] |
| (S)-Diphenylprolinol TMS ether | p-Nitrobenzaldehyde | Cyclohexanone | Dichloromethane | 5 | 16 | 99 | 96 | J. Am. Chem. Soc. 2002, 124, 126, 7894-7895 |
| Tetrazole Derivative of Proline | p-Nitrobenzaldehyde | Cyclohexanone | Dichloromethane | 10 | 24 | 95 | >99 | Org. Biomol. Chem., 2003, 1, 3415-3417 |
| Acylsulfonamide Derivative of Proline | Benzaldehyde | Cyclohexanone | Dichloromethane | 10 | 48 | 85 | 99 | Org. Biomol. Chem., 2003, 1, 3415-3417 |
Note: Direct comparison is challenging as reaction conditions may vary between studies. The data presented is for illustrative purposes based on available literature.
Experimental Protocols
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (10.0 mmol) is added.[1] Subsequently, L-proline or its derivative (as specified in the data table) is added to the mixture.[1] The reaction is stirred at room temperature for the time indicated in the respective study.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.[1] The aqueous layer is then extracted with ethyl acetate (3 x 10 mL).[1] The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.[1] The resulting crude product is purified by column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Mechanism and Workflow Visualization
The catalytic cycle of proline and its derivatives in the aldol reaction typically proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
The evaluation of a novel proline derivative against the benchmark, this compound, follows a structured workflow to ensure a comprehensive and objective comparison.
References
Safety Operating Guide
Proper Disposal of Boc-L-proline: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-L-proline, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Identification and Safety Precautions
According to multiple Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3] However, it is prudent to handle all chemicals with care. A related compound, N-Boc-trans-4-fluoro-L-proline, is identified as causing skin and eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a certified respirator.
II. Quantitative Data Summary
The physical and chemical properties of this compound are important for its safe handling and disposal.
| Property | Value |
| Physical State | Solid, Powder |
| Appearance | White |
| Molecular Formula | C₁₀H₁₇NO₄ |
| Molecular Weight | 215.25 g/mol |
| Melting Point | 133 - 136 °C / 271.4 - 276.8 °F |
| Solubility | No data available |
| pH | No information available |
| (Source: Fisher Scientific SDS)[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound waste. The fundamental principle is that all laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[5]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[6]
-
Solid Waste:
-
Collect dry, uncontaminated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Place contaminated materials such as weighing paper, gloves, and wipes into the same designated container.[7]
-
Do not mix this compound waste with other incompatible waste streams.[7]
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste.
-
Collect all liquid waste containing this compound in a sealed, labeled, and appropriate waste container. Plastic containers are often preferred over glass when compatibility is not an issue.[8]
-
Step 2: Container Management
Containers used for chemical waste must meet specific requirements to ensure safety and compliance.
-
Compatibility: The container must be chemically compatible with this compound.[6]
-
Condition: The container must be in good condition, free from leaks or damage.[9]
-
Closure: Use a container with a leak-proof, screw-on cap. Keep the container closed except when adding waste.[10]
-
Secondary Containment: Store waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks.[10]
Step 3: Labeling
Accurate and detailed labeling is mandatory for all hazardous waste containers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include:
-
The full chemical name: "this compound Waste." Avoid abbreviations or chemical formulas.[8]
-
For mixtures, list each chemical component and its approximate concentration.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory manager.[8]
-
The specific location (building and room number) where the waste was generated.[8]
-
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.[11]
-
Segregate incompatible wastes using physical barriers or secondary containment.[12]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]
Step 5: Final Disposal
-
Do not dispose of this compound in the regular trash or down the sewer drain. [8][12]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Follow all local, state, and federal regulations for chemical waste disposal.[7][13]
Step 6: Empty Container Disposal
-
An empty container that held this compound can typically be disposed of as regular trash after it has been completely emptied, leaving as little residue as possible.[5]
-
Deface or remove all chemical labels from the empty container before disposal.[5]
-
If the container held a solution of this compound with a hazardous solvent, it may need to be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Comprehensive Safety and Handling Guide for Boc-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for Boc-L-proline (N-(tert-Butoxycarbonyl)-L-proline), a key reagent in peptide synthesis and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety and operational efficiency.
Hazard Identification and Classification
This compound is a white to off-white solid.[1][2] While some safety data sheets (SDS) classify it as not hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential for mild irritation.[3][4] It is prudent to handle it with care to minimize any potential risks.
| Hazard Classification | Description | Source |
| Skin Irritation | May cause skin irritation. | [4] |
| Eye Irritation | May cause serious eye irritation. | [4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | [4] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact and inhalation.
| Protection Type | Specific Recommendations | Source |
| Eye Protection | Wear chemical safety goggles or glasses. | [1][5] |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use. | [5] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator. | [6] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. | [1] |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if dust generation is possible.[5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.[1]
Storage Conditions:
| Parameter | Recommendation | Source |
|---|---|---|
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration. | [1][2][7] |
| Container | Keep container tightly closed. | [1][5] |
| Incompatible Materials | Acids, bases, and strong oxidizing agents. |[1][3] |
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [5] |
| Skin Contact | Wash off with soap and plenty of water. | [5] |
| Eye Contact | Flush eyes with water as a precaution. | [5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [5] |
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Sweep up the spilled solid, avoiding dust formation.[5]
-
Collect: Place the spilled material into a suitable, closed container for disposal.[5]
Disposal Plan: Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Do not allow the product to enter drains.[8]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Boc-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 5 g, CAS No. 15761-39-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
